molecular formula C17H19NO2 B1676284 Mepronil CAS No. 55814-41-0

Mepronil

Número de catálogo: B1676284
Número CAS: 55814-41-0
Peso molecular: 269.34 g/mol
Clave InChI: BCTQJXQXJVLSIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mepronil is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-methylbenzoic acid with the amino group of 3-(ispropyloxy)aniline. A fungicide used to control diseases caused by Basidomycetes including Rhizoctonia and Puccinia spp. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is a member of benzamides, an aromatic ether and a benzanilide fungicide.

Propiedades

IUPAC Name

2-methyl-N-(3-propan-2-yloxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQJXQXJVLSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1037565
Record name Mepronil
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Molecular Weight

269.34 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55814-41-0
Record name 3′-Isopropoxy-2-methylbenzanilide
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Record name Mepronil [ISO]
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Record name Mepronil
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Record name Benzamide, 2-methyl-N-[3-(1-methylethoxy)phenyl]
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Record name MEPRONIL
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Foundational & Exploratory

Mepronil's Mechanism of Action in Rhizoctonia solani: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepronil, a carboxamide fungicide, effectively controls rice sheath blight caused by the necrotrophic fungus Rhizoctonia solani. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain. This guide provides an in-depth technical overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. This compound targets Complex II (succinate-ubiquinone reductase), disrupting the fungus's cellular respiration and leading to a significant reduction in ATP production, ultimately causing fungal cell death.

Introduction

Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing significant economic losses in various crops, most notably rice. Chemical control remains a primary strategy for managing this pathogen. This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide that has demonstrated significant efficacy against R. solani. Understanding the precise mechanism by which this compound exerts its antifungal activity is crucial for optimizing its use, managing potential resistance, and developing novel fungicides with similar modes of action. This document serves as a comprehensive technical resource on the molecular interactions and physiological consequences of this compound treatment in R. solani.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to specifically inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.

The Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are responsible for generating the bulk of the cell's ATP through oxidative phosphorylation.

Mitochondrial_ETC Figure 1: Mitochondrial Electron Transport Chain and this compound's Site of Action cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- NADH NADH NAD NAD+ NADH->NAD ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- Q Coenzyme Q ComplexI->Q e- H_ions H+ ComplexI->H_ions H+ ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions H+ ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->H_ions H+ O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Q->ComplexIII e- CytC->ComplexIV e- This compound This compound This compound->ComplexII H_ions->ATP_Synthase H+ H2O H2O O2->H2O + 2H+

Caption: this compound inhibits Complex II (Succinate Dehydrogenase), blocking electron flow from succinate.

Specific Target: Complex II

This compound acts as a potent and specific inhibitor of Complex II. By binding to this complex, it blocks the oxidation of succinate to fumarate, a key reaction in the Krebs cycle. This inhibition disrupts the flow of electrons to coenzyme Q (ubiquinone), thereby impeding the entire electron transport chain. The consequence of this disruption is a severe reduction in ATP synthesis, leading to energy depletion and ultimately, the death of the fungal hyphae. Research has shown that this compound inhibits the succinate reductase activity of Complex II.[1]

Quantitative Data on this compound Efficacy

The effectiveness of this compound against Rhizoctonia solani has been quantified through various in vitro studies. The following tables summarize key efficacy data.

Table 1: In Vitro Mycelial Growth Inhibition of R. solani by this compound

ParameterValueReference
Mean EC500.094 ± 0.02 mg/L[1][2]
EC50 Range0.005 - 0.304 µg/mL[3]

EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in the mycelial growth of a fungus.

Table 2: Inhibition of Succinate Dehydrogenase Activity in R. solani by this compound

ParameterConcentration% InhibitionReference
I50 (Succinate-cytochrome c reductase)0.25 µM50%[4]
Succinate-coenzyme Q10 reductase5 µM95%[4]

I50 (Inhibitory Concentration 50%) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in R. solani.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the EC50 value of a fungicide against a pathogen.

Poisoned_Food_Technique Figure 2: Workflow for Poisoned Food Technique cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Potato Dextrose Agar (PDA) medium sterilize Autoclave PDA medium and Petri plates prep_media->sterilize add_fungicide Add appropriate volumes of this compound stock solution to molten PDA to achieve desired final concentrations sterilize->add_fungicide prep_fungicide Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) prep_fungicide->add_fungicide pour_plates Pour the this compound-amended PDA into sterile Petri plates add_fungicide->pour_plates inoculate Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of R. solani pour_plates->inoculate incubate Incubate plates at an optimal temperature (e.g., 25-28°C) in the dark inoculate->incubate measure Measure the colony diameter of the fungal growth after a defined incubation period (e.g., 48-72 hours) incubate->measure calculate_inhibition Calculate the percentage of mycelial growth inhibition relative to a control (no fungicide) measure->calculate_inhibition determine_ec50 Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration calculate_inhibition->determine_ec50

Caption: A standardized workflow for assessing the in vitro efficacy of fungicides.

Protocol Details:

  • Media and Fungicide Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. A stock solution of this compound is prepared in a solvent like dimethyl sulfoxide (DMSO).

  • Poisoned Media: The this compound stock solution is added to the molten PDA at various concentrations. A control set of plates containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing R. solani culture is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at a temperature conducive to fungal growth (e.g., 25-28°C) until the mycelial growth in the control plates reaches the edge.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control and T is the average diameter of the mycelial colony in the treatment. The EC50 value is then determined by probit analysis.

Mitochondrial Isolation from R. solani**

This is a generalized protocol adaptable for filamentous fungi like R. solani.

  • Mycelial Culture: Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth) for several days to obtain sufficient mycelial mass.

  • Harvesting and Protoplast Formation: Harvest the mycelia by filtration and wash with a buffer. Treat the mycelia with cell wall-lysing enzymes (e.g., a mixture of glucanase and chitinase) to generate protoplasts.

  • Homogenization: Gently homogenize the protoplasts in an ice-cold isolation buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with the isolation buffer to remove contaminants.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

Succinate Dehydrogenase (SDH) Activity Assay

SDH_Assay_Workflow Figure 3: General Workflow for SDH Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_mito Isolate mitochondria from R. solani mycelia mix_reagents In a cuvette, mix the assay buffer, mitochondrial suspension, and this compound at various concentrations isolate_mito->mix_reagents prep_reagents Prepare assay buffer, succinate solution, electron acceptor (e.g., DCPIP), and this compound solutions prep_reagents->mix_reagents pre_incubate Pre-incubate the mixture for a short period mix_reagents->pre_incubate initiate_reaction Initiate the reaction by adding the substrate (succinate) pre_incubate->initiate_reaction measure_absorbance Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer initiate_reaction->measure_absorbance calculate_rate Calculate the initial rate of the reaction from the change in absorbance measure_absorbance->calculate_rate determine_inhibition Determine the percentage of inhibition for each this compound concentration calculate_rate->determine_inhibition calculate_ic50 Calculate the IC50 value determine_inhibition->calculate_ic50

Caption: A workflow outlining the steps to measure the inhibitory effect of this compound on SDH activity.

Protocol Details:

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the isolated mitochondria and a suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of succinate.

  • Measurement: The activity of SDH is determined by monitoring the reduction of the electron acceptor over time, which can be measured as a decrease in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each this compound concentration is determined. The IC50 value is then calculated from the dose-response curve.

Resistance to this compound

While this compound is an effective fungicide, the potential for resistance development in R. solani populations exists. Resistance to SDHIs is often associated with point mutations in the genes encoding the subunits of the SDH enzyme complex. These mutations can alter the binding site of the fungicide, reducing its inhibitory effect. Continuous monitoring of R. solani populations for shifts in sensitivity to this compound is essential for sustainable disease management. Interestingly, studies have shown that this compound-resistant mutants of R. solani may exhibit reduced pathogenicity and sclerotia production.[1]

Conclusion

This compound's mechanism of action in Rhizoctonia solani is well-defined, involving the specific inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This targeted disruption of cellular respiration leads to a potent fungicidal effect. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer valuable resources for researchers and professionals in the field of mycology and fungicide development. A thorough understanding of this compound's mode of action is fundamental for its effective application in agriculture and for the development of next-generation fungicides to combat this important plant pathogen.

References

An In-depth Technical Guide to the Mepronil Succinate Dehydrogenase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronil is a benzanilide fungicide that effectively controls a range of fungal diseases, particularly those caused by Basidiomycetes like Rhizoctonia solani. Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. This guide provides a comprehensive overview of the this compound-succinate dehydrogenase inhibition pathway, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the key processes.

Introduction to this compound and Succinate Dehydrogenase

This compound is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] These fungicides target a highly conserved enzyme, succinate dehydrogenase, which plays a dual role in cellular metabolism. SDH is composed of four subunits (SdhA, SdhB, SdhC, and SdhD) and is embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone (coenzyme Q). By inhibiting this enzyme, this compound disrupts the fungus's ability to produce ATP, leading to cellular energy depletion and ultimately, cell death.

The Succinate Dehydrogenase Inhibition Pathway by this compound

This compound's primary mechanism of action is the disruption of the electron flow at Complex II of the mitochondrial respiratory chain. It achieves this by binding to the quinone reduction site (Q-site) of the succinate dehydrogenase enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the site, thereby halting the transfer of electrons from the iron-sulfur clusters within the SdhB subunit to the quinone pool. The consequence of this blockage is the cessation of succinate-fueled respiration.

The inhibition kinetics of this compound on succinate dehydrogenase from Rhizoctonia solani have been characterized as noncompetitive or mixed-type. This suggests that this compound can bind to the enzyme whether or not the substrate (succinate) is bound, indicating a binding site distinct from the succinate-binding site in the SdhA subunit.

Figure 1: this compound's inhibition of the succinate dehydrogenase pathway.

Quantitative Inhibitory Data

The efficacy of this compound as a succinate dehydrogenase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 value for this compound against the succinate dehydrogenase of a key target pathogen.

Fungal SpeciesInhibitorIC50 (µg/mL)Reference
Rhizoctonia solaniThis compound0.005 - 0.304[2]
Rhizoctonia solaniFluxapyroxad0.0101 - 0.1297[2]
Rhizoctonia solaniBoscalid0.05 - 8.65[2]

Experimental Protocols

Isolation of Mitochondria from Rhizoctonia solani

A prerequisite for in vitro succinate dehydrogenase assays is the isolation of functional mitochondria from the target fungus.

Materials:

  • Rhizoctonia solani mycelia

  • Mitochondria Isolation Buffer: 0.44 M sucrose, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% (w/v) bovine serum albumin (BSA), 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Glass beads (0.5 mm diameter)

  • Bead beater homogenizer

  • Refrigerated centrifuge

  • Potter-Elvehjem homogenizer with a Teflon pestle

Procedure:

  • Harvest fresh mycelia from a liquid culture by filtration.

  • Wash the mycelia with cold, sterile distilled water.

  • Suspend the mycelia in ice-cold Mitochondria Isolation Buffer.

  • Transfer the suspension to a bead beater tube with an equal volume of glass beads.

  • Homogenize the mycelia with short bursts (e.g., 30 seconds) followed by cooling on ice for 1-2 minutes. Repeat this cycle 5-7 times.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of Mitochondria Isolation Buffer.

  • To further purify, the mitochondrial suspension can be subjected to a gentle homogenization using a Potter-Elvehjem homogenizer to break up any remaining clumps.

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Succinate Dehydrogenase Activity Assay using DCPIP

This colorimetric assay measures the activity of succinate dehydrogenase by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to inhibit cytochrome c oxidase)

  • Substrate: 20 mM succinate

  • Electron Acceptor: 50 µM DCPIP

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, succinate, and DCPIP in a cuvette.

  • Add a specific amount of the isolated mitochondrial preparation (e.g., 50-100 µg of protein) to the cuvette.

  • To test the inhibitory effect of this compound, add the desired concentration of the this compound stock solution to the reaction mixture. For control experiments, add an equivalent volume of the solvent (e.g., DMSO).

  • Mix the contents of the cuvette thoroughly by gentle inversion.

  • Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of decrease in absorbance is proportional to the succinate dehydrogenase activity.

  • Calculate the initial rate of the reaction (ΔA600/min).

  • To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria from R. solani Add_Mitochondria Add Isolated Mitochondria Mitochondria_Isolation->Add_Mitochondria Reagent_Prep Prepare Assay Buffer, Substrate, and DCPIP Reaction_Setup Set up Reaction Mixture (Buffer, Succinate, DCPIP) Reagent_Prep->Reaction_Setup Mepronil_Prep Prepare this compound Stock Solution Add_this compound Add this compound (or solvent control) Mepronil_Prep->Add_this compound Reaction_Setup->Add_Mitochondria Add_Mitochondria->Add_this compound Measure_Absorbance Monitor Absorbance at 600 nm Add_this compound->Measure_Absorbance Calculate_Rate Calculate Initial Reaction Rate Measure_Absorbance->Calculate_Rate IC50_Determination Determine IC50 Value for this compound Calculate_Rate->IC50_Determination

Figure 2: Experimental workflow for the succinate dehydrogenase assay.

Molecular Binding Mode of this compound

Molecular docking studies provide insights into the specific interactions between this compound and the quinone-binding site of the succinate dehydrogenase complex. This compound, with its benzanilide structure, is predicted to occupy the hydrophobic pocket of the Q-site. The binding is stabilized by a network of hydrophobic and potentially hydrogen-bonding interactions with key amino acid residues from the SdhB, SdhC, and SdhD subunits. This interaction physically prevents the much larger and more flexible ubiquinone molecule from accessing its binding site and accepting electrons, thus effectively inhibiting the enzyme.

Conclusion

This compound's efficacy as a fungicide stems from its targeted inhibition of the succinate dehydrogenase enzyme, a vital component of fungal cellular respiration. This in-depth guide has detailed the molecular pathway of this inhibition, provided quantitative data on its inhibitory effects, and outlined the necessary experimental protocols for its investigation. A thorough understanding of this mechanism is crucial for the continued development of effective disease management strategies and for addressing the potential for fungicide resistance. The provided methodologies and visualizations serve as a valuable resource for researchers and professionals in the field of agrochemical development and fungal biology.

References

Chemical properties and structure of Mepronil (CAS 55814-41-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronil (CAS 55814-41-0) is a benzanilide fungicide recognized for its efficacy against a range of fungal pathogens, primarily Basidiomycetes.[1] Its mode of action involves the specific inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, tailored for a technical audience. It includes a compilation of quantitative data, a description of its mechanism of action with a corresponding signaling pathway diagram, and an outline of experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

This compound, with the IUPAC name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide, is a white crystalline solid.[2][3] It is characterized by its low solubility in water and good solubility in various organic solvents.

Chemical Structure

The chemical structure of this compound consists of a 2-methylbenzoic acid moiety formally condensed with the amino group of 3-(isopropyloxy)aniline.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 55814-41-0[2]
Molecular Formula C₁₇H₁₉NO₂[2]
Molecular Weight 269.34 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 92-93 °C
Water Solubility 12.7 mg/L at 20°C[3]
logP (Octanol-Water Partition Coefficient) 3.7[2]
Vapor Pressure 2.5 x 10⁻⁶ Pa at 20°C

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).[1][4] Succinate dehydrogenase (also known as Complex II) is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular respiration: it oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain.[5][6]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound competitively inhibits the binding of the natural substrate, ubiquinone.[7] This blockage disrupts the electron flow from succinate to coenzyme Q, thereby inhibiting ATP production and ultimately leading to fungal cell death.

Signaling Pathway of this compound's Action

The inhibition of succinate dehydrogenase by this compound initiates a cascade of events within the fungal cell's metabolic pathways. The following diagram illustrates the central role of SDH and the consequences of its inhibition by this compound.

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized through the condensation of 2-methylbenzoyl chloride with 3-isopropoxyaniline. A general experimental protocol is outlined below.

Materials:

  • 2-methylbenzoic acid

  • Thionyl chloride

  • 3-aminophenol

  • Isopropyl bromide

  • Sodium hydroxide

  • Anhydrous potassium carbonate

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Pyridine or other suitable base

Procedure:

Step 1: Synthesis of 2-methylbenzoyl chloride

  • Reflux a mixture of 2-methylbenzoic acid and an excess of thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-methylbenzoyl chloride.

Step 2: Synthesis of 3-isopropoxyaniline

  • Dissolve 3-aminophenol in a suitable solvent (e.g., ethanol or acetone).

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Add isopropyl bromide dropwise to the mixture while stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting 3-isopropoxyaniline by distillation or chromatography.

Step 3: Synthesis of this compound

  • Dissolve 3-isopropoxyaniline in an anhydrous solvent (e.g., toluene or dichloromethane) containing a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath.

  • Add a solution of 2-methylbenzoyl chloride in the same solvent dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Mepronil_Synthesis Synthetic Pathway of this compound cluster_reactants Starting Materials cluster_intermediates Intermediates 2_methylbenzoic_acid 2-Methylbenzoic Acid 2_methylbenzoyl_chloride 2-Methylbenzoyl Chloride 2_methylbenzoic_acid->2_methylbenzoyl_chloride + Thionyl Chloride 3_aminophenol 3-Aminophenol 3_isopropoxyaniline 3-Isopropoxyaniline 3_aminophenol->3_isopropoxyaniline + Isopropyl Bromide (Williamson Ether Synthesis) isopropyl_bromide Isopropyl Bromide thionyl_chloride Thionyl Chloride This compound This compound 2_methylbenzoyl_chloride->this compound 3_isopropoxyaniline->this compound + (Amide Formation)

Caption: General synthetic scheme for this compound.

Analytical Methodology

The quantification of this compound residues in various matrices is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. HPLC Method for this compound Analysis

A general HPLC method for the determination of this compound is outlined below. Method validation should be performed according to established guidelines.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Extraction: Extract the sample (e.g., soil, water, plant material) with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Cleanup: Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

    • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

3.2.2. GC-MS Method for this compound Analysis

GC-MS provides high sensitivity and selectivity for the confirmation of this compound residues.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

  • MS Conditions: Electron ionization (EI) mode, scanning a mass range of m/z 50-400.

  • Sample Preparation: Similar to the HPLC method, involving extraction and cleanup. Derivatization is generally not required for this compound.

Analytical_Workflow General Analytical Workflow for this compound Sample_Collection Sample Collection (Soil, Water, etc.) Extraction Solvent Extraction (e.g., Acetonitrile) Sample_Collection->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Analysis Analysis Concentration->Analysis HPLC_UV HPLC-UV Analysis->HPLC_UV Screening GC_MS GC-MS Analysis->GC_MS Confirmation Quantification Data Analysis and Quantification HPLC_UV->Quantification GC_MS->Quantification

Caption: Analytical workflow for this compound residue analysis.

Toxicology and Environmental Fate

Toxicological Profile

The acute toxicity of this compound is generally low to moderate in mammals. The following table summarizes available toxicological data.

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral>10,000 mg/kg[8]
LD₅₀ MouseOral>10,000 mg/kg[8]
LD₅₀ RatDermal>10,000 mg/kg[8]
LC₅₀ (4h) RatInhalation>1.34 mg/L

This compound is not considered to be mutagenic or carcinogenic.[1]

Metabolism and Environmental Fate

This compound undergoes metabolic transformation in plants and animals, as well as degradation in the environment.[9][10] The primary metabolic pathways include hydroxylation of the aromatic rings and cleavage of the amide bond.

In the environment, this compound is susceptible to photodegradation and microbial degradation.[9] The rate of degradation is influenced by factors such as soil type, temperature, and microbial activity.

Mepronil_Metabolism Metabolic and Degradation Pathways of this compound cluster_metabolism Metabolism (Plants & Animals) cluster_degradation Environmental Degradation This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Amide_Cleavage_Products Amide Cleavage Products (2-methylbenzoic acid & 3-isopropoxyaniline) This compound->Amide_Cleavage_Products Hydrolysis Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photolysis Microbial_Degradation_Products Microbial Degradation Products This compound->Microbial_Degradation_Products Microbial Action

Caption: Overview of this compound's transformation pathways.

Conclusion

This compound is an effective succinate dehydrogenase inhibiting fungicide with a well-defined mechanism of action. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical methods. The presented information, including tabulated data and graphical representations of pathways, serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the detailed downstream effects of SDH inhibition and the development of more sustainable and targeted fungicidal agents remains an active area of investigation.

References

Mepronil Fungicide: An In-depth Technical Guide on its Spectrum of Activity Against Basidiomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronil, a succinate dehydrogenase inhibitor (SDHI) fungicide, exhibits a significant and selective spectrum of activity against a range of fungi within the phylum Basidiomycota. This technical guide provides a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its antifungal properties. By inhibiting Complex II of the mitochondrial respiratory chain, this compound disrupts the crucial process of cellular respiration in susceptible fungi, leading to growth inhibition and cell death. This document summarizes quantitative data on this compound's activity, details experimental protocols for its assessment, and visualizes its mode of action through signaling pathway and workflow diagrams.

Introduction

This compound is a systemic fungicide widely used in agriculture to control diseases caused by pathogenic fungi, particularly those belonging to the Basidiomycota phylum. Its targeted mode of action as a succinate dehydrogenase inhibitor (SDHI) makes it an effective tool in integrated pest management strategies. Understanding the specific spectrum of activity and the underlying molecular mechanisms is crucial for its optimal use and for the development of new antifungal agents. This guide aims to provide a detailed technical resource for researchers and professionals working in mycology, plant pathology, and fungicide development.

Spectrum of Activity and Efficacy

This compound has demonstrated notable efficacy against various Basidiomycetes, with a particularly strong activity against Rhizoctonia solani, the causal agent of sheath blight in rice and root rot in various other crops. The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of the fungal growth.

Table 1: In Vitro Efficacy of this compound Against Rhizoctonia solani
Isolate OriginMean EC50 (mg/L)Reference
Rice (China)0.094 ± 0.02[1]

Note: The available literature primarily focuses on the activity of this compound against Rhizoctonia solani. Comprehensive quantitative data for a wider range of Basidiomycetes is limited in the reviewed sources.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production.

The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This compound acts by binding to the ubiquinone-binding site (Qp site) of the complex, which is located at the interface of the SDHB, SDHC, and SDHD subunits. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire respiratory chain. The disruption of ATP synthesis ultimately leads to fungal cell death.

Mechanism of this compound's inhibition of the mitochondrial electron transport chain.

Experimental Protocols

The in vitro efficacy of this compound against Basidiomycetes is commonly determined using the "poisoned food technique." This method involves assessing the mycelial growth of the fungus on a nutrient medium amended with the fungicide at various concentrations.

Poisoned Food Technique for EC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target Basidiomycete.

Materials:

  • Pure culture of the target Basidiomycete fungus

  • Potato Dextrose Agar (PDA) or other suitable nutrient medium

  • This compound stock solution of known concentration

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Sterile water

  • Micropipettes

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of each this compound dilution to separate flasks of molten PDA to achieve the target concentrations. Also, prepare a control set of PDA without any fungicide.

    • Gently swirl the flasks to ensure homogenous mixing of the fungicide.

    • Pour approximately 20 mL of the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut mycelial plugs from the actively growing margin of a 5-7 day old culture of the target fungus.

    • Aseptically place one mycelial plug in the center of each fungicide-amended and control Petri dish.

  • Incubation:

    • Incubate the inoculated plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where:

        • DC = Average diameter of the colony in the control plate

        • DT = Average diameter of the colony in the treated plate

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by performing a probit or logistic regression analysis of the dose-response data.

cluster_prep Preparation cluster_poison Poisoned Media cluster_inoc Inoculation cluster_inc_data Incubation & Data Collection cluster_analysis Data Analysis A Prepare this compound Stock Solutions C Add this compound Dilutions to Molten Agar A->C B Prepare & Autoclave Nutrient Agar (PDA) B->C D Pour Amended Agar into Petri Dishes C->D F Inoculate Center of Each Petri Dish E Cut Mycelial Plugs from Fungal Culture E->F G Incubate Plates F->G H Measure Colony Diameters G->H I Calculate Percent Inhibition H->I J Plot Dose-Response Curve I->J K Determine EC50 Value (Probit/Logistic Regression) J->K

Experimental workflow for the poisoned food technique.

Molecular Interactions and Binding Site

While the general mechanism of SDHI fungicides is well-understood, the precise molecular interactions of this compound within the ubiquinone-binding pocket of the SDH complex are a subject of ongoing research. Molecular docking studies suggest that this compound binds to the Qp site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the SDHB, SDHC, and SDHD subunits.[3] These interactions stabilize the fungicide within the binding pocket, preventing the natural substrate, ubiquinone, from binding and accepting electrons. The specific amino acid residues involved in the binding can vary between different fungal species, which may contribute to the observed differences in sensitivity to this compound.

Conclusion

This compound is a potent and selective fungicide against a range of Basidiomycetes, with its primary mode of action being the inhibition of the succinate dehydrogenase enzyme complex. Its efficacy, particularly against economically important pathogens like Rhizoctonia solani, makes it a valuable tool in agriculture. Further research into the broader spectrum of its activity against other Basidiomycetes and a more detailed understanding of its molecular interactions with the target enzyme will be beneficial for optimizing its use and for the rational design of new and improved SDHI fungicides. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other antifungal compounds.

References

Solubility of Mepronil in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepronil (3'-isopropoxy-2-methylbenzanilide) is a benzanilide fungicide effective against a range of plant pathogenic fungi. Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of this compound is crucial for developing stable formulations, optimizing delivery systems, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in different organic solvents, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility assessment.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been reported, although much of the publicly available data is from sources that have not been independently verified. The following table summarizes the available quantitative data for the solubility of this compound at a specified temperature. It is critical for researchers to independently verify these values for their specific applications.

Organic SolventTemperature (°C)Solubility (mg/L)Source
Acetone20380,000--INVALID-LINK--[1]
Methanol20380,000--INVALID-LINK--[1]
Toluene20160,000--INVALID-LINK--
n-Hexane201,370--INVALID-LINK--
ChloroformNot SpecifiedSlightly SolubleNot Specified
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly SolubleNot Specified
AcetonitrileNot SpecifiedSolubleImplied by commercial availability of solutions

Note: The data from the AERU database is marked as "unverified data of known source" and should be treated with caution. The identical high solubility values for acetone and methanol are particularly noteworthy and may warrant further investigation.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is essential for determining the solubility of this compound. The following protocols are based on established methods for solubility determination of agrochemicals and other organic compounds, such as the shake-flask method, and can be adapted for this compound.

Saturated Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Materials:

  • This compound (analytical standard, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass flasks or vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid should be visually apparent to ensure saturation.

  • Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 20°C, 25°C, or 37°C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mg/mL.

Analytical Method for Quantification of this compound

A validated analytical method is crucial for the accurate quantification of this compound in the prepared solutions.

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance (this needs to be determined by scanning a standard solution, but a starting point could be around 254 nm).

  • Quantification: Prepare a series of standard solutions of this compound in the solvent of interest and generate a calibration curve by plotting peak area against concentration.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (24-72 hours) B->C D Settle undissolved solid C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC/GC G->H

Caption: Workflow for the shake-flask solubility determination of this compound.

Logical Relationship of Solvent Polarity and this compound Solubility

solvent_polarity cluster_solvents Organic Solvents Polar_Aprotic Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) Polar_Protic Polar Protic (e.g., Methanol) Nonpolar_Aromatic Nonpolar Aromatic (e.g., Toluene) Nonpolar_Aliphatic Nonpolar Aliphatic (e.g., n-Hexane) This compound This compound This compound->Polar_Aprotic High Solubility (reported) This compound->Polar_Protic High Solubility (reported, needs verification) This compound->Nonpolar_Aromatic Moderate to High Solubility (reported) This compound->Nonpolar_Aliphatic Low Solubility (reported)

Caption: Relationship between solvent polarity and the reported solubility of this compound.

References

An In-depth Technical Guide to Mepronil: Discovery, History, and Mechanism of a Benzanilide Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the benzanilide fungicide Mepronil, intended for researchers, scientists, and professionals in drug development. The document details its historical context, chemical synthesis, mechanism of action, fungicidal efficacy, and the experimental protocols used for its evaluation.

Introduction and Historical Context

This compound (IUPAC name: 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide) is a systemic fungicide belonging to the benzanilide chemical class.[1][2] Its development marked a significant step in the evolution of Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides targeting fungal respiration.

Chemical Synthesis

This compound is synthesized through a formal condensation reaction. The process involves the reaction of 2-methylbenzoic acid with 3-(ispropyloxy)aniline.[1][2] This reaction forms an amide bond, linking the benzoyl group to the anilide group, resulting in the final this compound molecule.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methylbenzoic Acid P1 Condensation Reaction (e.g., via Acyl Chloride intermediate) R1->P1 R2 3-(Isopropyloxy)aniline R2->P1 Product This compound (3'-Isopropoxy-2-methylbenzanilide) P1->Product

A simplified workflow for the chemical synthesis of this compound.

Mode of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain (ETC).[7][8]

3.1. The Role of Complex II in Fungal Respiration

Complex II is a crucial enzyme complex embedded in the inner mitochondrial membrane that participates in both the Krebs cycle and the ETC.[9][10] Its primary functions are:

  • Krebs Cycle: It catalyzes the oxidation of succinate to fumarate.[9]

  • Electron Transport Chain: It transfers electrons from succinate to the ubiquinone (Q) pool, which then shuttles them to Complex III.[1][11]

Unlike Complexes I, III, and IV, Complex II does not directly pump protons across the inner mitochondrial membrane.[9][12] However, by feeding electrons into the ETC, it is essential for the overall process of oxidative phosphorylation and ATP synthesis that powers cellular activities.

3.2. Mechanism of Inhibition

SDHI fungicides, including this compound, function by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[13][14] This binding action physically blocks the transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone.[14] The interruption of this electron flow effectively halts the entire respiratory chain, leading to a rapid depletion of cellular ATP and ultimately causing fungal cell death. The action site of this compound is specifically within the Complex II region of the electron transport system.[15]

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space Krebs Krebs Cycle Succinate Succinate Krebs->Succinate C2 Complex II (SDH) Succinate->C2 e- Fumarate Fumarate C1 Complex I Q Q Pool C1->Q e- H_C1 C1->H_C1 H+ pump C2->Fumarate C2->Q e- C3 Complex III Q->C3 e- C4 Complex IV C3->C4 e- H_C3 C3->H_C3 H+ pump H_C4 C4->H_C4 H+ pump ATP ATP C4->ATP O2 -> H2O C5 ATP Synthase C5->ATP H+ flow This compound This compound This compound->C2 Inhibition

This compound inhibits the mitochondrial ETC at Complex II (SDH).

Fungicidal Spectrum and Efficacy

This compound is particularly effective against fungal pathogens within the phylum Basidiomycota. Its primary applications include the control of:

  • Pear Rust (Gymnosporangium fuscum)[3]

  • Chrysanthemum Rust (Puccinia chrysanthemi)[3]

The efficacy of a fungicide is often quantified by its EC₅₀ value—the concentration that inhibits 50% of fungal growth.

Fungal PathogenCommon DiseaseMean EC₅₀ Value (mg/L)
Rhizoctonia solaniRice Sheath Blight0.094 (± 0.02)[16][17]

Data derived from a 2006-2008 study of 200 isolates from China.

Experimental Protocols: Fungicide Efficacy Testing

The in vitro efficacy of this compound and other fungicides is commonly determined using a mycelial growth inhibition assay, often referred to as the "poisoned food technique" or "amended medium assay".[18]

5.1. Detailed Methodology

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: The stock solution is used to create a series of dilutions. These dilutions are then added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 mg/L). A control set is prepared with the solvent alone.

  • Plating: The fungicide-amended and control media are poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A mycelial plug (typically 3-5 mm in diameter) is taken from the leading edge of an actively growing culture of the target fungus (e.g., R. solani) and placed, mycelium-side down, in the center of each plate.[18]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 24-28°C) in the dark for a specified period (e.g., 48-72 hours).[18]

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth on the control plates.

  • EC₅₀ Determination: The inhibition data is plotted against the logarithm of the fungicide concentration. A dose-response curve is fitted to the data using regression analysis to calculate the EC₅₀ value.[19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare PDA Medium A3 Amend Media with Fungicide Dilutions A1->A3 A2 Create Fungicide Stock & Dilutions A2->A3 A4 Pour Plates A3->A4 B1 Inoculate Plates with Fungal Mycelial Plugs A4->B1 B2 Incubate at Constant Temperature B1->B2 B3 Measure Colony Diameters B2->B3 C1 Calculate Percent Growth Inhibition B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate EC50 via Regression C2->C3 Result Final EC50 Value C3->Result

References

Technical Guide: Physical and Chemical Properties of Mepronil Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Mepronil powder, a benzanilide-based fungicide. The information is compiled to support research, development, and scientific understanding of this compound.

Chemical Identity and Structure

This compound is the common name for the chemical compound with the IUPAC name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide.[1] It belongs to the class of benzamides and is classified as a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2]

Molecular Structure:

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) Succinate Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- ComplexIII Complex III UQ->ComplexIII e- This compound This compound This compound->Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation Water_Solubility_Workflow start Start: Preliminary Test prepare_solution Prepare supersaturated solution of this compound in water start->prepare_solution equilibrate Equilibrate at constant temperature (e.g., 20°C) with stirring prepare_solution->equilibrate separate_phases Separate solid and aqueous phases (centrifugation/filtration) equilibrate->separate_phases analyze_concentration Analyze this compound concentration in the aqueous phase (e.g., HPLC) separate_phases->analyze_concentration calculate_solubility Calculate water solubility (mg/L) analyze_concentration->calculate_solubility end End: Report Solubility calculate_solubility->end SAR_this compound cluster_components Key Structural Components This compound This compound (C17H19NO2) Benzanilide_Core Benzanilide Core (Amide Linkage) This compound->Benzanilide_Core Methyl_Group 2-Methyl Group This compound->Methyl_Group Isopropoxy_Group 3-Isopropoxy Group This compound->Isopropoxy_Group Fungicidal_Activity Fungicidal Activity (SDHI Mechanism) Benzanilide_Core->Fungicidal_Activity Binding to SDH Methyl_Group->Fungicidal_Activity Enhances Potency Isopropoxy_Group->Fungicidal_Activity Influences Spectrum of Activity

References

Methodological & Application

Mepronil Seed Treatment for Vegetable Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Mepronil is a systemic fungicide belonging to the benzanilide class of chemicals. Its primary mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to fungal cell death. This compound exhibits specific efficacy against Basidiomycete fungi, making it a targeted option for managing diseases caused by pathogens such as Rhizoctonia solani, a common soil-borne pathogen responsible for damping-off and root rot in a variety of vegetable crops. Seed treatment with this compound aims to protect the seed and emerging seedling from these early-stage diseases, promoting healthy stand establishment.

Disclaimer: The following application notes and protocols are based on the known properties of this compound and general principles of fungicide seed treatment. Specific quantitative data on the efficacy and application rates of this compound for vegetable seed treatment are not extensively available in the public domain. Therefore, the provided protocols are intended as a framework for research and development purposes. It is imperative to conduct small-scale trials to determine optimal application rates and efficacy for specific vegetable crops and target pathogens.

Mode of Action of this compound

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SQR), a key component of the mitochondrial electron transport chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a cessation of ATP production and ultimately, fungal cell death.

cluster_mito Mitochondrial Respiration This compound This compound ComplexII Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibits CellDeath Fungal Cell Death Mitochondrion Fungal Mitochondrion Fumarate Fumarate ComplexII->Fumarate Oxidation Electrons e- ComplexII->Electrons ComplexII->CellDeath Disruption leads to ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Succinate Succinate Succinate->ComplexII Substrate Electrons->ETC

Caption: this compound's mode of action targeting Complex II in the fungal respiratory chain.

Application Methods for Seed Treatment

Several methods can be employed for treating vegetable seeds with this compound. The choice of method depends on the scale of treatment, seed type, and available equipment.

  • Dust Application: This is a simple method suitable for small seed lots. A powdered formulation of this compound is mixed with the seeds in a closed container until the seeds are evenly coated.

  • Slurry Treatment: A slurry is created by mixing a wettable powder or liquid formulation of this compound with a small amount of water. The seeds are then mixed with the slurry until uniformly coated and subsequently dried.

  • Film Coating: This industrial method involves applying a polymer-based film containing this compound to the seeds. This technique provides a more uniform and durable coating, reduces dust-off, and allows for the inclusion of other treatments like insecticides or micronutrients.

  • Pelleting: Small or irregularly shaped seeds can be pelleted to create a uniform size and shape for easier planting. This compound can be incorporated into the pelleting material.

Seed Vegetable Seed Dust Dust Application Seed->Dust Slurry Slurry Treatment Seed->Slurry Coating Film Coating Seed->Coating Pelleting Pelleting Seed->Pelleting TreatedSeed This compound-Treated Seed Dust->TreatedSeed Slurry->TreatedSeed Coating->TreatedSeed Pelleting->TreatedSeed

Caption: Overview of this compound seed treatment application methods.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound seed treatment on vegetable crops is limited in publicly available literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Efficacy of this compound Against Seed-Borne Pathogens of Vegetable Crops

Target PathogenVegetable CropThis compound Concentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
Rhizoctonia solaniCucumber[Data Point][Data Point][Data Point]
Rhizoctonia solaniTomato[Data Point][Data Point][Data Point]
Rhizoctonia solaniPepper[Data Point][Data Point][Data Point]
Fusarium oxysporum[Vegetable][Data Point][Data Point][Data Point]
Pythium spp.[Vegetable][Data Point][Data Point][Data Point]

Table 2: Greenhouse/Field Efficacy of this compound Seed Treatment on Vegetable Crops

Vegetable CropTarget DiseaseThis compound Application Rate (g a.i./kg seed)Disease Incidence Reduction (%)Emergence Rate (%)Plant Vigor (1-5 scale)Yield Increase (%)
CucumberDamping-off (R. solani)[Data Point][Data Point][Data Point][Data Point][Data Point]
TomatoDamping-off (R. solani)[Data Point][Data Point][Data Point][Data Point][Data Point]
PepperDamping-off (R. solani)[Data Point][Data Point][Data Point][Data Point][Data Point]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound seed treatment for vegetable crops.

Protocol for In Vitro Fungicide Efficacy Testing

Objective: To determine the in vitro efficacy of this compound against target seed-borne fungal pathogens of vegetable crops.

Materials:

  • Pure cultures of target fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Cork borer (5 mm)

  • Incubator

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO) and make serial dilutions.

    • Add the appropriate volume of this compound solution to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow to solidify. A control set with no fungicide should also be prepared.

  • Inoculation:

    • From the margin of a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of each PDA plate (both amended and control).

  • Incubation:

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial mycelial growth of the fungus in two perpendicular directions daily until the fungus in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C = average radial growth in the control plate and T = average radial growth in the treated plate.

  • Data Analysis:

    • Determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) value by probit analysis.

Start Start PrepMedia Prepare Fungicide- Amended Media Start->PrepMedia Inoculate Inoculate with Fungal Plug PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate Inhibition (%) Measure->Calculate Analyze Determine EC50 Calculate->Analyze End End Analyze->End

Caption: Workflow for in vitro fungicide efficacy testing.

Protocol for Greenhouse Efficacy Trial

Objective: To evaluate the efficacy of this compound seed treatment in controlling damping-off of a specific vegetable crop under controlled greenhouse conditions.

Materials:

  • Vegetable seeds (e.g., cucumber, tomato, pepper)

  • This compound formulation for seed treatment

  • Sterilized potting mix

  • Pots or trays

  • Inoculum of the target pathogen (e.g., Rhizoctonia solani grown on a sand-cornmeal medium)

  • Greenhouse with controlled temperature and humidity

Methodology:

  • Seed Treatment:

    • Treat the vegetable seeds with this compound at different application rates (e.g., 0.5, 1.0, 2.0 g a.i./kg seed) using a laboratory-scale seed treater or by manually mixing to ensure uniform coating.

    • Include an untreated control group.

  • Soil Inoculation:

    • Thoroughly mix the inoculum of the target pathogen with the sterilized potting mix at a predetermined concentration to ensure uniform disease pressure.

  • Sowing:

    • Sow a fixed number of treated and untreated seeds (e.g., 25 seeds) in each pot or tray filled with the inoculated potting mix.

    • Maintain appropriate soil moisture for seed germination and disease development.

  • Experimental Design:

    • Use a completely randomized design (CRD) with at least four replications for each treatment.

  • Incubation:

    • Maintain the pots/trays in a greenhouse with conditions favorable for both plant growth and disease development.

  • Data Collection:

    • Record the percentage of seed germination/emergence at 7 and 14 days after sowing.

    • Count the number of pre- and post-emergence damping-off seedlings at regular intervals.

    • Calculate the disease incidence (%) for each treatment.

    • Assess plant vigor using a rating scale (e.g., 1 = very poor, 5 = excellent).

    • Measure shoot and root length and dry weight at the end of the experiment (e.g., 28 days after sowing).

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) and compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD).

Start Start SeedTreat Treat Seeds with This compound Start->SeedTreat SoilInoc Inoculate Soil with Pathogen Start->SoilInoc Sow Sow Seeds SeedTreat->Sow SoilInoc->Sow Incubate Incubate in Greenhouse Sow->Incubate CollectData Collect Data (Emergence, Disease, Vigor) Incubate->CollectData Analyze Analyze Data (ANOVA) CollectData->Analyze End End Analyze->End

Caption: Workflow for a greenhouse efficacy trial of this compound seed treatment.

Conclusion

This compound, with its specific mode of action against Basidiomycete fungi, holds potential as a valuable tool for managing seed and soil-borne diseases in vegetable crops. The provided application notes and experimental protocols offer a foundational framework for researchers and drug development professionals to systematically evaluate its efficacy. Further research is crucial to establish optimal application rates, assess performance against a broader spectrum of vegetable pathogens, and to generate the quantitative data necessary for its effective and safe implementation in vegetable production systems.

Application Note: Gas Chromatographic Analysis of Mepronil Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepronil is a benzanilide fungicide used to control a range of plant pathogenic fungi. Its presence in agricultural commodities is regulated, necessitating sensitive and reliable analytical methods for residue monitoring. This application note details a robust method for the determination of this compound residues in various food matrices using gas chromatography-mass spectrometry (GC-MS). The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, ensuring high-throughput and accurate quantification.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of this compound residues.

Sample Preparation (QuEChERS Method)
  • Homogenization: A representative 10-15 g sample of the food commodity (e.g., rice, fruits, vegetables) is homogenized using a high-speed blender. For dry samples, addition of a small amount of water may be necessary to achieve a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Seal the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA). The choice of sorbent may be optimized depending on the matrix.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant into a GC vial.

    • The extract is now ready for GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following conditions have been found suitable for the analysis of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, finally ramp at 8°C/min to 280°C and hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis of this compound is achieved by monitoring specific ions. The retention time and characteristic mass transitions for this compound are provided below.

Table 2: this compound Retention Time and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound16.45269.14119.06210.11

Method validation should be performed to determine the performance characteristics of this analytical method in the laboratory. The following table presents typical validation parameters for pesticide residue analysis in a rice matrix.[1]

Table 3: Method Validation Data for Pesticide Residue Analysis in Rice[1]

ParameterResult
Linearity (R²)> 0.99
Recovery97.5% - 102.1%
Limit of Detection (LOD)< 10 ng/g
Limit of Quantification (LOQ)< 25 ng/g
Repeatability (RSD)0.7% - 19.8%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound residue analysis protocol.

Mepronil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant GC_MS GC-MS Analysis Final_Extract->GC_MS 1 µL Injection Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described gas chromatography method provides a reliable and sensitive approach for the determination of this compound residues in various food matrices. The use of the QuEChERS sample preparation protocol allows for high sample throughput while maintaining good accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and pesticide residue analysis.

References

Application Notes and Protocols for Studying Fungal Succinate Dehydrogenase Using Mepronil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in fungal respiration and energy metabolism. It links the tricarboxylic acid (TCA) cycle with the electron transport chain by catalyzing the oxidation of succinate to fumarate. Due to its essential role, SDH is a prime target for the development of fungicides. Mepronil is a carboxamide fungicide that specifically inhibits SDH, making it a valuable tool for studying the function, regulation, and inhibition of this enzyme in various fungal species.[1][2]

These application notes provide detailed protocols and data for researchers utilizing this compound to investigate fungal SDH. The information is intended to guide experimental design, execution, and data interpretation in the fields of mycology, drug discovery, and agricultural science.

Mechanism of Action of this compound

This compound acts as a succinate dehydrogenase inhibitor (SDHI). It binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[1] This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration and a subsequent depletion of ATP, ultimately causing fungal cell death. The primary action of this compound is the inhibition of succinate dehydrogenase.[3]

Data Presentation

The following tables summarize the inhibitory activity of this compound against various fungal species and their succinate dehydrogenase enzymes. This data can be used as a reference for selecting appropriate concentrations for in vitro and in planta experiments.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Mycelial Growth

Fungal SpeciesEC50 (µg/mL)Reference
Rhizoctonia solani0.005 - 0.304[4]

Table 2: Inhibitory Activity of this compound against Fungal Succinate Dehydrogenase (SDH)

Fungal SpeciesIC50 (µg/mL)NotesReference
Rhizoctonia solani0.300This value is for a closely related SDHI, SYP-32497, and is provided for comparison.[4]

Table 3: Resistance Factors of this compound in Puccinia horiana

SdhC MutationResistance FactorReference
I88F3 - 10[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific fungal species and experimental conditions.

Protocol for Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia, a prerequisite for in vitro SDH activity assays.

Materials:

  • Fungal mycelia

  • Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Mortar and pestle or bead beater

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Harvest fresh fungal mycelia by filtration.

  • Wash the mycelia with distilled water and then with grinding buffer.

  • Grind the mycelia in a pre-chilled mortar and pestle with acid-washed sand or use a bead beater with glass beads until a homogenous paste is formed.

  • Suspend the homogenate in grinding buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

  • Store the isolated mitochondria on ice and use them for assays as soon as possible.

Protocol for Succinate-DCPIP Reductase Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

  • To determine the effect of this compound, add various concentrations of the inhibitor to the respective wells. Include a solvent control (e.g., DMSO).

  • Initiate the reaction by adding the succinate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

  • The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition by this compound.

  • For IC50 determination, plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve.

Protocol for Measuring Fungal Respiration

This protocol measures the effect of this compound on the overall respiratory activity of intact fungal cells or isolated mitochondria using an oxygen electrode.

Materials:

  • Intact fungal cells or isolated mitochondria

  • Respiration buffer (e.g., a buffered medium suitable for the specific fungus)

  • Substrate for respiration (e.g., glucose for whole cells, succinate for isolated mitochondria)

  • This compound stock solution

  • Clark-type oxygen electrode or other oxygen sensing system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature.

  • Add the fungal cells or isolated mitochondria to the chamber and record the basal rate of oxygen consumption.

  • Add the respiratory substrate to initiate maximal respiration and record the rate.

  • Inject a known concentration of this compound into the chamber and record the change in the rate of oxygen consumption.

  • The inhibitory effect of this compound on respiration can be quantified by comparing the rates before and after the addition of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts and procedures related to the study of this compound and fungal SDH.

Mepronil_Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH SDH Ubiquinone Ubiquinone SDH->Ubiquinone e- Complex_III Complex_III Ubiquinone->Complex_III ATP_Production ATP_Production Complex_III->ATP_Production Leads to This compound This compound This compound->SDH Inhibits

Caption: Mechanism of this compound action on the fungal respiratory chain.

SDH_Assay_Workflow Start Start: Fungal Culture Mitochondria_Isolation Isolate Mitochondria Start->Mitochondria_Isolation Protein_Quantification Quantify Mitochondrial Protein Mitochondria_Isolation->Protein_Quantification Assay_Setup Set up SDH-DCPIP Assay (Mitochondria, Buffer, DCPIP) Protein_Quantification->Assay_Setup Add_this compound Add this compound (and controls) Assay_Setup->Add_this compound Start_Reaction Initiate reaction with Succinate Add_this compound->Start_Reaction Measure_Absorbance Measure Absorbance at 600 nm (kinetic) Start_Reaction->Measure_Absorbance Data_Analysis Analyze Data (Calculate Activity, % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the succinate-DCPIP reductase assay.

Downstream_Effects_of_SDH_Inhibition This compound This compound SDH_Inhibition Succinate Dehydrogenase Inhibition This compound->SDH_Inhibition ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) ETC_Disruption->ROS_Production Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress ROS_Production->Cellular_Stress Signaling_Pathways Activation of Stress Signaling Pathways (e.g., HOG, CWI) Cellular_Stress->Signaling_Pathways Cell_Death Fungal Cell Death Cellular_Stress->Cell_Death Gene_Expression Altered Gene Expression (e.g., stress response genes) Signaling_Pathways->Gene_Expression Gene_Expression->Cell_Death

Caption: Downstream signaling consequences of SDH inhibition by this compound.

Interpretation of Results and Troubleshooting

  • Variability in Sensitivity: Different fungal species and even strains within the same species can exhibit varying sensitivity to this compound. This can be due to differences in the SDH enzyme structure, uptake of the fungicide, or the presence of resistance mechanisms.

  • Troubleshooting the SDH Assay:

    • Low Activity: Ensure mitochondria are freshly prepared and kept on ice. Check the integrity of the mitochondrial preparation. Verify the concentrations of all reagents.

    • High Background: Run a control reaction without the substrate (succinate) to measure any non-specific reduction of DCPIP.

    • Precipitation of this compound: Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect enzyme activity or cause precipitation of the inhibitor.

  • Limitations: While this compound is a specific inhibitor of SDH, it is important to consider potential off-target effects, especially at high concentrations. The development of resistance to SDHIs through mutations in the SDH gene is a known phenomenon and should be considered when interpreting results from field isolates.[1]

Conclusion

This compound is a powerful tool for the in-depth study of fungal succinate dehydrogenase. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the biochemical and physiological roles of SDH in fungi, as well as to screen for and characterize new antifungal compounds. By understanding the mechanism of action of this compound and its effects on fungal physiology, scientists can contribute to the development of more effective and sustainable strategies for controlling fungal diseases.

References

Mepronil Application in Integrated Pest Management (IPM) Strategies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepronil is a benzanilide fungicide developed by Kumiai Chemical Industry and first marketed in 1981.[1] It is utilized in agriculture to manage diseases caused by fungal pathogens, particularly from the Basidiomycetes class.[2][3] As a component of Integrated Pest Management (IPM), this compound serves as a targeted chemical control measure, employed judiciously alongside cultural, biological, and mechanical methods.[4][5] IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques.[6] The goal is not to eradicate pests but to maintain their populations below economically damaging levels.[7]

This document provides detailed application notes on the use of this compound within an IPM framework, focusing on its mechanism of action, resistance management, and protocols for evaluating its efficacy.

Physicochemical Properties of this compound

A summary of this compound's key properties is presented below.

PropertyValueReference
IUPAC Name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide[1]
Chemical Formula C17H19NO2[1]
Molar Mass 269.344 g·mol−1[1]
Appearance Off-white powder[1]
Solubility in water 12.1 mg/L (at 20 °C)[1]
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)[1][8]
Fungicide Class Benzanilide[1][2]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The signaling pathway below illustrates the site of action for this compound within the mitochondrial respiratory chain.

IPM_Workflow Start Start IPM Cycle Monitor Monitor Crop for Disease Symptoms Start->Monitor Identify Identify Pathogen (Is it a target for this compound?) Monitor->Identify Identify->Monitor No Threshold Disease Level Above Action Threshold? Identify->Threshold Yes Cultural Implement Cultural & Biological Controls Threshold->Cultural No Apply Apply this compound (Consider Resistance Management) Threshold->Apply Yes Evaluate1 Re-evaluate Disease Level Cultural->Evaluate1 Evaluate1->Threshold Evaluate2 Evaluate Efficacy of Treatment Apply->Evaluate2 Evaluate2->Monitor End End Cycle Evaluate2->End Resistance_Management cluster_strategy Resistance Management Strategies cluster_rotation cluster_mixture Rotation Strategy 1: Rotation (Season A -> Season B -> Season C) Mepronil_R This compound (FRAC 7) Mixture Strategy 2: Mixture (Single Application) TankMix Tank Mix FungicideX_R Fungicide X (FRAC 3) Mepronil_R->FungicideX_R FungicideY_R Fungicide Y (FRAC 11) FungicideX_R->FungicideY_R Mepronil_M This compound (FRAC 7) Mepronil_M->TankMix FungicideZ_M Fungicide Z (FRAC M5) FungicideZ_M->TankMix

References

Application Notes: Analytical Methods for the Detection of Mepronil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepronil (3'-isopropoxy-2-methylbenzanilide) is a benzanilide fungicide widely used in agriculture to protect crops from various fungal diseases. Its mode of action involves the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain of fungi. Due to its widespread use, the detection of this compound and its metabolites in environmental and food samples is crucial for ensuring food safety and monitoring environmental contamination. This document provides detailed protocols and application notes for the analytical determination of this compound residues using modern chromatographic techniques.

Metabolic Pathways of this compound

While specific, detailed metabolic pathways for this compound are not extensively documented in publicly available literature, the metabolism of benzanilide fungicides generally proceeds through common biochemical transformations such as hydrolysis and oxidation. These reactions aim to increase the polarity of the parent compound, facilitating its excretion from organisms or degradation in the environment.

A proposed metabolic pathway involves the hydrolysis of the amide bond, leading to the formation of 2-methylbenzoic acid and 3-isopropoxyaniline. Further metabolism may involve hydroxylation of the aromatic rings.

This compound This compound Metabolite1 2-Methylbenzoic Acid This compound->Metabolite1 Amide Hydrolysis Metabolite2 3-Isopropoxyaniline This compound->Metabolite2 Amide Hydrolysis Metabolite3 Hydroxylated Metabolites Metabolite1->Metabolite3 Oxidation Metabolite2->Metabolite3 Oxidation

Caption: Proposed metabolic pathway for this compound.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound and its potential metabolites are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity. Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted sample preparation technique for pesticide residue analysis in various matrices.[1][2][3]

cluster_extraction Extraction Step cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10-15g homogenized sample into a 50 mL centrifuge tube B 2. Add 10 mL Acetonitrile (and internal standards) A->B C 3. Shake vigorously for 1 minute B->C D 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl) C->D E 5. Shake vigorously for 1 minute D->E F 6. Centrifuge (e.g., 4000 rpm for 5 min) E->F G 7. Transfer supernatant to a 15 mL tube containing d-SPE sorbents (e.g., PSA, MgSO4) F->G Collect Supernatant H 8. Shake for 30 seconds G->H I 9. Centrifuge (e.g., 4000 rpm for 5 min) H->I J Final Extract for Analysis (GC-MS/MS or LC-MS/MS) I->J Collect Supernatant

Caption: QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound.

Table 1: GC-MS/MS Parameters for this compound Analysis

Parameter Value Reference
GC System
Column Typically a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) [4][5]
Injection Volume 1 µL (Splitless) [4][5]
Inlet Temperature 250 - 280 °C General Practice
Oven Program 70°C (hold 2 min), ramp to 280°C at 10-20°C/min, hold 5 min General Practice
Carrier Gas Helium at ~1.0 mL/min [4][5]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV [4][5]
Acquisition Mode Multiple Reaction Monitoring (MRM) [4][5]
Retention Time 16.45 min [4][5]
Precursor Ion (m/z) 269.14 [4][5]
Product Ion 1 (m/z) 119.06 (Quantifier) [4][5]

| Product Ion 2 (m/z) | 210.11 (Qualifier) |[4][5] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for a broad range of pesticides, including those that may not be amenable to GC analysis. It offers excellent sensitivity and selectivity.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

Parameter Value Reference
LC System
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) General Practice
Mobile Phase A Water with 0.1% Formic Acid General Practice
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid General Practice
Gradient Start with 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate General Practice
Flow Rate 0.2 - 0.4 mL/min General Practice
Column Temperature 40 °C General Practice
Injection Volume 2 - 10 µL General Practice
MS System
Ionization Mode Electrospray Ionization (ESI), Positive Mode General Practice
Source Temp. 150 °C
Desolvation Temp. 500 °C
Capillary Voltage 3.5 kV

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | General Practice |

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to achieve a workable consistency.[2][3]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile. If using internal standards, they should be added at this stage.

    • Cap the tube and shake vigorously by hand or vortex for 1 minute to ensure thorough mixing.[1]

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate for the AOAC or EN versions).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). For samples with high fat or pigment content, C18 or graphitized carbon black (GCB) may be included.[3]

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant into a clean autosampler vial.

    • The extract is now ready for direct injection into the LC-MS/MS or can be solvent-exchanged for GC-MS analysis.

Protocol 2: GC-MS/MS Analysis
  • Instrument Setup: Set up the GC-MS/MS system according to the parameters outlined in Table 1.

  • Calibration: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound analytical standard. This compensates for matrix effects.

  • Sample Analysis: Inject 1 µL of the final extract from the QuEChERS preparation into the GC-MS/MS.

  • Data Processing: Integrate the peak areas for the quantifier and qualifier transitions at the expected retention time for this compound. Quantify the concentration using the calibration curve.

Protocol 3: LC-MS/MS Analysis
  • Instrument Setup: Configure the LC-MS/MS system using the typical parameters listed in Table 2. Method optimization, particularly for the MRM transitions of this compound and its potential metabolites, is required.

  • Calibration: Prepare a calibration curve using matrix-matched standards, similar to the GC-MS/MS procedure.

  • Sample Analysis: Inject an appropriate volume (e.g., 5 µL) of the final QuEChERS extract into the LC-MS/MS system.

  • Data Processing: Process the resulting chromatograms to identify and quantify this compound based on its specific retention time and MRM transitions.

cluster_analysis A Sample Collection & Homogenization B Sample Preparation (QuEChERS) A->B C Instrumental Analysis B->C D GC-MS/MS C->D E LC-MS/MS C->E F Data Acquisition & Processing D->F E->F G Quantification & Reporting F->G

Caption: Overall analytical workflow for this compound analysis.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in various samples. The combination of QuEChERS sample preparation with GC-MS/MS or LC-MS/MS analysis offers high sensitivity, selectivity, and throughput. Proper method validation, including the determination of recovery, precision, linearity, and limits of detection/quantification, is essential for ensuring accurate and reliable results in a research or regulatory setting. Further research is warranted to fully elucidate the metabolic fate of this compound and to develop analytical standards for its potential metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mepronil Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for overcoming solubility challenges with Mepronil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

This compound is poorly soluble in water. Its solubility is approximately 12.7 mg/L at 20°C and pH 7. This low intrinsic solubility is the primary reason it is challenging to work with in aqueous buffers.

Q2: My this compound powder is not dissolving directly in my aqueous buffer. What am I doing wrong?

You are not doing anything wrong. Due to its hydrophobic nature, this compound will not readily dissolve when added directly to aqueous solutions. It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent.

Q3: Which organic solvents are recommended for preparing a this compound stock solution?

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its high solubilizing power for a wide range of compounds.

  • Acetone: A volatile solvent that is effective at dissolving many organic compounds and has been shown to have relatively low toxicity in some cell culture systems at low final concentrations.[1]

  • Ethanol (EtOH): A common, less toxic alternative to DMSO, though it may be less effective for highly hydrophobic compounds.

  • Dimethylformamide (DMF): A strong solvent, but it can exhibit higher toxicity in biological systems compared to DMSO or acetone.[1]

It is recommended to empirically determine the best solvent that dissolves this compound at the desired stock concentration and has the lowest impact on your specific experiment.

Q4: How can I avoid precipitation when adding my organic this compound stock solution to the aqueous buffer?

Precipitation, often called "crashing out," occurs when the addition of the organic stock solution creates a localized area of high this compound concentration that exceeds the solubility limit in the mixed aqueous/organic environment. To prevent this:

  • Add Slowly: Add the stock solution drop-by-drop to the aqueous buffer.

  • Ensure Agitation: Vigorously stir or vortex the aqueous buffer while adding the stock solution. This rapidly disperses the this compound molecules, preventing localized supersaturation.

  • Keep Organic Solvent Volume Low: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, typically ≤1% and often as low as 0.1%, to avoid solvent effects on the experiment.

  • Work at Room Temperature or Slightly Warm: Unless this compound is heat-labile, gentle warming of the aqueous buffer can sometimes help improve solubility. However, be aware that cooling the solution back down may cause precipitation.

Q5: Are there other methods to enhance this compound's aqueous solubility?

Yes, several formulation strategies can be employed, particularly in drug development contexts:

  • Co-solvency: This is the principle behind using solvents like DMSO or ethanol. The final solution contains a mixture of water and an organic solvent, which increases the solubility of the hydrophobic drug.[2]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.

  • Solid Dispersions: This involves dispersing the drug in a solid hydrophilic matrix at the molecular level, which can significantly improve its dissolution rate and solubility.[3]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, this compound is a neutral molecule, so this method is unlikely to be effective.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Initial Observation: this compound powder does not dissolve in the buffer.Low intrinsic aqueous solubility of this compound.Primary Action: Do not add this compound powder directly to the aqueous buffer. Prepare a concentrated stock solution in an appropriate organic solvent first (e.g., DMSO, Acetone). See the protocol below.
Precipitation: A precipitate forms immediately upon adding the stock solution to the aqueous medium.The final concentration of this compound exceeds its solubility limit in the final water/co-solvent mixture. The organic solvent from the stock is rapidly diluted, causing the hydrophobic this compound to "crash out."1. Reduce Final Concentration: Your target concentration may be too high. Attempt the experiment with a lower final this compound concentration.2. Optimize Addition Technique: Add the stock solution very slowly (dropwise) into the aqueous medium while it is being vigorously vortexed or stirred. This ensures rapid dispersion.3. Check Solvent Percentage: Ensure the final percentage of your organic co-solvent (e.g., DMSO) is below the threshold that affects your experimental system (typically <1%, but should be validated). A slightly higher co-solvent percentage could maintain solubility, but must be balanced against potential experimental artifacts.
Instability: The solution is initially clear, but a precipitate forms over time (minutes to hours).The solution is supersaturated and thermodynamically unstable. Small changes in temperature, pH, or evaporation can trigger precipitation.1. Prepare Fresh Solutions: Always prepare the final aqueous solution of this compound immediately before use.2. Control Temperature: Avoid storing the final solution at a lower temperature than it was prepared at, as solubility typically decreases with temperature.3. Ensure Proper Mixing: Make sure the initial stock solution is fully dissolved before adding it to the aqueous buffer.

Quantitative Data: Solvent Properties

While exact solubility values of this compound in organic solvents are best determined empirically, the properties of common solvents can help guide your selection. Polar solvents are generally more miscible with aqueous solutions.

SolventRelative PolarityMiscibility with WaterNotes
Water1.000N/AThis compound solubility is very low (~12.7 mg/L).
Dimethyl Sulfoxide (DMSO)0.444MiscibleA strong, versatile solvent for hydrophobic compounds. Can have effects on cell differentiation and other biological processes. Keep final concentration low (e.g., <0.5%).[1][4]
Ethanol (EtOH)0.654MiscibleLess toxic than DMSO but may be a weaker solvent for some compounds. Can have biological effects at higher concentrations.[4]
Acetone0.355MiscibleGood solvent with lower toxicity than DMF/DMSO in some assays.[1] Highly volatile.
Dimethylformamide (DMF)0.386MiscibleStrong solvent, but generally exhibits higher cytotoxicity than DMSO and should be used with caution in cell-based experiments.[1][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate organic solvent

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Determine Required Mass: Calculate the mass of this compound needed to achieve the desired stock concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • This compound Molecular Weight: 269.34 g/mol

    • Example for 1 mL of a 10 mM stock: 10 mM × 1 mL × 269.34 g/mol = 2.69 mg

  • Weigh this compound: Accurately weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of DMSO (or other solvent) to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex at high speed until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of water from the atmosphere, especially with DMSO.

Visualizations

This compound Solution Preparation Workflow

The following diagram outlines the logical steps and decision points for successfully preparing an aqueous solution of this compound for experimental use.

G start Start: Need Aqueous this compound Solution check_solubility Is this compound soluble in aqueous buffer directly? start->check_solubility prep_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) check_solubility->prep_stock No add_to_buffer 2. Add Stock Solution to Aqueous Buffer with Vortexing prep_stock->add_to_buffer check_precipitate Does a precipitate form? add_to_buffer->check_precipitate solution_ok Solution is Ready for Experiment (Use Immediately) check_precipitate->solution_ok No troubleshoot Troubleshoot: - Lower final concentration - Optimize addition rate - Re-evaluate solvent choice check_precipitate->troubleshoot Yes end End solution_ok->end troubleshoot->prep_stock

Caption: Workflow for preparing this compound solutions.

Mechanism of Action: SDHI Pathway Inhibition

This compound functions as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain, thereby blocking cellular respiration and energy production.[2][5][6]

G cluster_krebs TCA (Krebs) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation ComplexII Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Q) ComplexII->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII e- ATP ATP Production (Blocked) ComplexIII->ATP This compound This compound (SDHI) This compound->Inhibition

References

Technical Support Center: Mepronil Resistance in Puccinia Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Mepronil resistance in Puccinia species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a benzanilide fungicide that functions as a Succinate Dehydrogenase Inhibitor (SDHI). Its primary mode of action is to block the mitochondrial respiratory chain at Complex II (the SDH enzyme). It binds to the quinone reduction site (Q-site) of the enzyme, preventing the reduction of ubiquinone to ubiquinol. This action disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately halting fungal respiration and energy production.

Q2: What is the primary molecular mechanism of this compound resistance in Puccinia species?

A: The predominant mechanism of resistance to this compound and other SDHI fungicides in Puccinia is target-site modification. This involves point mutations in the nuclear genes (SdhB, SdhC, or SdhD) that encode the subunits of the succinate dehydrogenase enzyme complex. These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to its target site.

Q3: Which specific mutations in the Sdh genes are known to confer resistance in Puccinia species?

A: Several key substitutions have been identified in different Puccinia species:

  • In Puccinia horiana (chrysanthemum white rust), substitutions SdhC-I88F and SdhD-C125Y are known to drive SDHI resistance.

  • In Puccinia striiformis f. sp. tritici (wheat yellow rust), a substitution in SdhC (I85V) has been identified which is homologous to a mutation linked to SDHI resistance in other rust fungi.

  • In Puccinia hordei (barley leaf rust), the I87F substitution has been noted.

Q4: If a Puccinia isolate is resistant to this compound, is it also resistant to other SDHI fungicides?

A: Cross-resistance is common among SDHI fungicides, but the pattern is complex and depends heavily on the specific mutation and the chemical structure of the other SDHIs. For example, in Puccinia horiana isolates with the SdhC-I88F mutation, the resistance factor to this compound was low (3-10), while it was high for other SDHIs like penthiopyrad and benzovindiflupyr (>150). Therefore, resistance to one SDHI does not guarantee an identical level of resistance to all others in the same class.

Section 2: Troubleshooting Guides

Q5: My Puccinia isolate shows unexpected growth in the presence of this compound. How can I confirm and characterize potential resistance?

A: A two-pronged approach involving biological assays and molecular analysis is recommended. The general workflow is to first quantify the level of resistance using a bioassay and then identify the genetic basis through gene sequencing.

G cluster_workflow Experimental Workflow for Resistance Investigation start Suspected Resistance in Puccinia Isolate bioassay Step 1: In Vitro Bioassay (e.g., Basidiospore Germination Inhibition) start->bioassay calc_ec50 Determine EC50 Values (Effective Concentration for 50% Inhibition) bioassay->calc_ec50 calc_rf Calculate Resistance Factor (RF) RF = EC50 (Test Isolate) / EC50 (Sensitive Isolate) calc_ec50->calc_rf molecular Step 2: Molecular Analysis calc_rf->molecular If RF is significantly > 1 dna_ext Genomic DNA Extraction molecular->dna_ext pcr PCR Amplification of SdhB, SdhC, and SdhD Gene Fragments dna_ext->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis (Compare to wild-type sequence) sequencing->analysis end_tsr Conclusion: Target-Site Resistance Confirmed analysis->end_tsr Known mutation (e.g., SdhC-I88F) detected end_ntsr Conclusion: Consider Novel Mutations or Non-Target Site Resistance analysis->end_ntsr No known mutation detected

Caption: Workflow for investigating this compound resistance.

Q6: I've performed a bioassay. How do I interpret the results?

A: After calculating the half-maximal effective concentration (EC₅₀), you should determine the Resistance Factor (RF) by dividing the EC₅₀ of your test isolate by the EC₅₀ of a known sensitive (wild-type) isolate. An RF value greater than 1 indicates some level of resistance. For context, published data on Puccinia horiana with the SdhC-I88F mutation can be used for comparison.

Data Presentation: SDHI Resistance Factors in Puccinia horiana

The following table summarizes the resistance factors (RF) for various SDHI fungicides in P. horiana isolates carrying the SdhC-I88F substitution, as determined by basidiospore germination inhibition tests.

Fungicide (SDHI)Chemical GroupResistance Factor (RF) RangeResistance Level
PenthiopyradPyrazole-carboxamide>150High
BenzovindiflupyrPyrazole-carboxamide>150High
OxycarboxinCarboxamide10 - 30Moderate
InpyrfluxamPyrazole-carboxamide10 - 30Moderate
This compound Benzanilide 3 - 10 Low
FluxapyroxadPyrazole-carboxamide3 - 10Low
Data sourced from a study on Puccinia horiana.

Q7: My isolate shows clear resistance in bioassays, but sequencing of the SdhB, SdhC, and SdhD genes reveals no known mutations. What could be the cause?

A: This scenario suggests either a novel mutation within the target genes or a non-target site resistance (NTSR) mechanism.

G start Observation: Resistant Phenotype, but Wild-Type SdhB/C/D Sequence path1 Possibility 1: Novel Target-Site Mutation start->path1 path2 Possibility 2: Non-Target Site Resistance (NTSR) start->path2 action1a Re-analyze sequencing data for uncommon amino acid changes path1->action1a action1b Sequence full-length genes and promoter regions path1->action1b action2a Investigate Efflux Pump Activity (e.g., qRT-PCR of ABC transporter genes) path2->action2a action2b Assess Fungicide Detoxification (Metabolite analysis) path2->action2b action2c Explore Stress Response Pathways path2->action2c conclusion Further research required to elucidate the novel mechanism action1a->conclusion action1b->conclusion action2a->conclusion action2b->conclusion action2c->conclusion

Caption: Troubleshooting unexpected resistance results.

Possible NTSR mechanisms, though less studied in Puccinia compared to other fungi, include:

  • Increased Efflux: Overexpression of membrane transporters (e.g., ABC transporters) that actively pump the fungicide out of the cell.

  • Metabolic Detoxification: Enzymatic degradation of the this compound molecule into non-toxic forms.

  • Target Bypass: Activation of alternative metabolic pathways to compensate for the blocked respiratory chain.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Basidiospore Germination Inhibition Assay

This method is particularly useful for obligate parasites like Puccinia horiana, where measuring hyphal growth is not feasible.

  • Spore Collection: Induce basidiospore formation from teliospores under controlled laboratory conditions. Collect freshly discharged basidiospores.

  • Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series in sterile distilled water to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic across all treatments, including a solvent-only control.

  • Assay Setup:

    • Dispense a small volume (e.g., 50 µL)

Optimizing Mepronil concentration for effective disease control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mepronil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound concentration for robust disease control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemic fungicide belonging to the benzanilide chemical class. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] By binding to the quinone reduction site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, which disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[1][2]

Q2: What are the primary fungal pathogens targeted by this compound?

A2: this compound is particularly effective against fungi belonging to the phylum Basidiomycota.[3] Its primary and most well-documented target is Rhizoctonia solani, the causal agent of rice sheath blight.[4][5] It also shows efficacy against other Basidiomycetes such as rust fungi (Puccinia spp.) and smut fungi.[1][3]

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the target pathogen and specific experimental conditions. For Rhizoctonia solani, the mean EC50 value (the concentration that inhibits 50% of mycelial growth) has been reported to be approximately 0.094 µg/mL.[5] However, the optimal concentration for your specific experiment should be determined empirically through a dose-response study.

Q4: How can I manage the development of resistance to this compound?

A4: this compound is a succinate dehydrogenase inhibitor (SDHI), a class of fungicides with a medium to high risk of resistance development.[3] To mitigate this risk, it is crucial to adhere to the following resistance management strategies:

  • Alternate Modes of Action: Avoid consecutive applications of this compound or other SDHI fungicides. Instead, rotate with fungicides that have different FRAC (Fungicide Resistance Action Committee) codes and modes of action.[2]

  • Use in Mixtures: Apply this compound in a tank mix or as a pre-formulated mixture with a fungicide from a different activity group that is also effective against the target pathogen.[2]

  • Preventative Application: Use this compound as a preventative treatment or in the early stages of disease development rather than as a curative measure when the disease is already well-established.[2]

  • Follow Label Rates: Always use the recommended application rates. Using lower-than-recommended doses can allow susceptible fungi to survive and contribute to the development of resistance.[2]

Data Presentation

The following tables summarize the efficacy of this compound against various fungal pathogens, providing a basis for comparison and initial concentration selection in your experiments.

Table 1: In Vitro Efficacy of this compound (EC50 Values)

Fungal PathogenDiseaseMean EC50 (µg/mL)Reference
Rhizoctonia solaniRice Sheath Blight0.094 ± 0.02[5]
Sclerotium rolfsiiSouthern Blight0.031 (for Flutolanil, another SDHI)[6]

Table 2: Field Efficacy of this compound against Rice Sheath Blight

Application Rate (g a.i./ha)Control Efficacy (%)Reference
50073.2 - 76.7[5]

Experimental Protocols

Protocol 1: Determination of EC50 Value using the Poisoned Food Technique

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.

Materials:

  • This compound stock solution (e.g., in acetone or DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Target fungal culture (actively growing on agar)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile water

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound-Amended Media: a. Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath. b. Prepare a series of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1% v/v). c. For the control, add only the solvent (e.g., acetone or DMSO) to the PDA at the same concentration used in the this compound treatments. d. Mix each solution thoroughly and pour approximately 20 mL into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: a. Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing culture of the target fungus. b. Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: a. Seal the petri dishes with parafilm and incubate them at the optimal growth temperature for the target fungus (e.g., 25-28°C) in the dark.

  • Data Collection: a. Measure the colony diameter (in mm) of the fungal growth at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate has reached the edge of the dish. Take two perpendicular measurements for each colony and calculate the average.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average colony diameter of the control

    • T = Average colony diameter of the treatment b. Plot the percentage of inhibition against the log-transformed this compound concentrations. c. Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.[7]

Protocol 2: Field Efficacy Trial for Rice Sheath Blight Control

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound in controlling rice sheath blight.

Materials:

  • This compound formulation

  • Calibrated sprayer (e.g., backpack sprayer)

  • Rice variety susceptible to sheath blight

  • Rhizoctonia solani inoculum (e.g., grown on sterilized rice grains or straw)

  • Plot markers

  • Data collection sheets

Procedure:

  • Experimental Design: a. Design the experiment using a Randomized Complete Block Design (RCBD) with at least three to four replications.[2] b. Each block should contain plots for each this compound application rate to be tested, a positive control (a standard, effective fungicide), and an untreated control. c. Plot size should be appropriate for the equipment used and to minimize spray drift between plots (e.g., 5m x 4m).

  • Crop Establishment and Inoculation: a. Plant a rice variety known to be susceptible to sheath blight. b. At the maximum tillering stage, artificially inoculate the rice plants with Rhizoctonia solani. This can be done by placing inoculum near the base of the plants, just above the water line.[8]

  • Fungicide Application: a. Apply this compound at the desired rates (e.g., 500 g a.i./ha) at the first sign of disease symptoms or as a preventative measure.[5] b. Ensure the sprayer is properly calibrated to deliver the correct volume of spray solution per unit area. c. A second application may be necessary, typically 10-14 days after the first, depending on disease pressure and environmental conditions.

  • Disease Assessment: a. Assess disease severity at a set time after the final fungicide application (e.g., 14-21 days). b. Randomly select a predetermined number of tillers (e.g., 20) from the center of each plot. c. Rate the disease severity on each tiller using a standard scoring system (e.g., a 0-9 scale, where 0 is no infection and 9 is severe infection covering a large portion of the plant).

  • Data Analysis: a. Convert the disease severity scores into a Percent Disease Index (PDI). b. Calculate the control efficacy for each treatment using the following formula: % Control Efficacy = [(PDI in Control - PDI in Treatment) / PDI in Control] x 100 c. Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments. d. If desired, collect yield data from each plot to assess the impact of the treatments on crop yield.

Troubleshooting Guide

Q1: My in vitro assay shows inconsistent or no inhibition of fungal growth, even at higher this compound concentrations. What could be the problem?

A1: Several factors could contribute to this issue:

  • Inadequate Solubility: this compound has low water solubility. If you are preparing your stock solution in water, it may not be fully dissolved. Consider using a solvent such as acetone or DMSO to prepare a concentrated stock solution before diluting it in your growth medium. Ensure the final solvent concentration in the medium is low (e.g., <1%) and consistent across all treatments, including the control, as the solvent itself can have some inhibitory effects.

  • pH of the Medium: The stability of some fungicides can be affected by the pH of the solution.[9][10] While this compound is generally stable in a pH range of 5 to 9, extreme pH values in your growth medium could potentially affect its stability. Check and adjust the pH of your medium if necessary.

  • Fungal Isolate Resistance: The fungal isolate you are using may have developed resistance to SDHI fungicides. This is particularly possible if the isolate was collected from a field with a history of SDHI fungicide use.[1] To test for this, you could include a known sensitive isolate in your assay for comparison.

  • Assay Contamination: Bacterial or other microbial contamination in your plates can interfere with the growth of the target fungus and the action of the fungicide. Ensure you are using proper sterile techniques throughout the protocol.[11]

Q2: I am observing signs of phytotoxicity (e.g., leaf yellowing, stunting, necrosis) on my plants after applying this compound. What should I do?

A2: Phytotoxicity can occur if a fungicide is misapplied or if the plant is under stress.[7]

  • Check Application Rate: Ensure that you are applying this compound at the recommended rate. Overdosing is a common cause of phytotoxicity.[12]

  • Environmental Conditions: Applying fungicides during periods of high temperature or high humidity can increase the risk of phytotoxicity.[13] Try to apply treatments during cooler parts of the day.

  • Adjuvants and Tank Mixes: If you are tank-mixing this compound with other pesticides or using adjuvants, there could be an incompatible interaction causing phytotoxicity.[14][15] Conduct a small-scale "jar test" to check for physical compatibility before spraying. Also, some adjuvants can increase the uptake of the fungicide into the plant, potentially leading to phytotoxicity if not used correctly.

  • Plant Stress: Plants that are already stressed due to drought, nutrient deficiency, or other factors are more susceptible to chemical injury.[12] Ensure your plants are healthy before applying any treatments.

  • Visual Assessment: Document the symptoms and their distribution. Phytotoxicity symptoms often appear uniformly on the foliage that was sprayed and do not spread like a disease.[13] New growth may emerge healthy.

Q3: The results of my field trial are highly variable between replicates. How can I improve the consistency of my data?

A3: High variability in field trials can be due to a number of factors:

  • Uneven Disease Pressure: If the initial inoculation or natural disease spread is not uniform across the trial area, it will lead to high variability. Ensure your inoculation method distributes the pathogen as evenly as possible.

  • Inconsistent Application: Make sure your sprayer is properly calibrated and that you are applying the fungicide uniformly across each plot. Avoid spraying in windy conditions to prevent drift.

  • Soil Heterogeneity: Variations in soil type, fertility, and moisture across the trial site can affect both plant growth and disease development. Using a Randomized Complete Block Design (RCBD) can help to account for some of this variability.

  • Edge Effects: The plants at the edges of the plots may experience different conditions than those in the center. When taking measurements, sample from the central rows of each plot to avoid these edge effects.

Mandatory Visualizations

Mepronil_Mechanism_of_Action This compound inhibits Complex II (SDH) in the fungal mitochondrial electron transport chain. cluster_mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ComplexII Complex II (SDH) Succinate->ComplexII Fumarate Fumarate ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII->Fumarate ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Block

Caption: this compound's mechanism of action via inhibition of mitochondrial Complex II (SDH).

Fungal_Apoptosis_Pathway Downstream effects of this compound, leading to fungal apoptosis-like cell death. This compound This compound ComplexII Mitochondrial Complex II (SDH) This compound->ComplexII Inhibits ROS Reactive Oxygen Species (ROS) Production ComplexII->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Damage Mitochondrial Damage (e.g., membrane depolarization) Oxidative_Stress->Mito_Damage Cytochrome_C Cytochrome C Release Mito_Damage->Cytochrome_C Caspase_Activation Metacaspase Activation Cytochrome_C->Caspase_Activation Activates Apoptosis Apoptosis-like Cell Death Caspase_Activation->Apoptosis Executes

Caption: Downstream signaling cascade initiated by this compound, resulting in fungal cell death.

References

Technical Support Center: Enhancing Mepronil Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of the fungicide Mepronil through the use of adjuvants.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound and adjuvants.

Issue Potential Cause Recommended Solution
Reduced this compound efficacy despite adjuvant use. Fungicide Resistance: The target fungal population may have developed resistance to Succinate Dehydrogenase Inhibitor (SDHI) fungicides like this compound.[1][2]1. Confirm Resistance: Conduct in vitro susceptibility testing of fungal isolates against a range of this compound concentrations. 2. Rotate Fungicides: Implement a fungicide rotation program using products with different modes of action (FRAC groups).[1][3] 3. Tank Mixing: Consider tank-mixing this compound with a multi-site fungicide to broaden the spectrum of activity and manage resistance.[3]
Improper Adjuvant Selection: The chosen adjuvant may not be compatible with the this compound formulation or the target pathogen.1. Consult Product Labels: Always refer to the this compound and adjuvant product labels for compatibility information. 2. Conduct Jar Test: Before tank mixing, perform a jar test to check for physical incompatibility issues like precipitation or clumping. 3. Select Appropriate Adjuvant Type: For systemic fungicides like this compound, consider penetrant adjuvants like oil concentrates to enhance uptake. For contact activity, spreaders or stickers may be more suitable.
Incorrect Application Timing or Technique: The application may not coincide with the most susceptible stage of the fungal life cycle, or coverage may be inadequate.1. Scout Fields Regularly: Monitor for early signs of disease to ensure timely application.[3] 2. Optimize Spray Coverage: Ensure proper nozzle selection, pressure, and spray volume to achieve thorough coverage of the target plant tissue.
Precipitation or crystallization of this compound in the spray tank. Water Quality: Hard water containing high levels of calcium and magnesium can interact with the this compound formulation, leading to precipitation.[4][5]1. Use High-Quality Water: Whenever possible, use clean water with low mineral content. 2. Water Conditioners: Add a water conditioning agent to the tank before adding this compound to sequester hard water ions.
Incorrect Mixing Order: Adding components to the spray tank in the wrong sequence can cause incompatibility issues.[5]1. Follow the WALES/DALES Method: Add products to the tank in the following order: W ettable powders and W ater-dispersible granules, A gitate, L iquid flowables and S uspensions, E mulsifiable concentrates, S olutions. 2. Allow for Proper Agitation: Ensure thorough agitation after adding each component before adding the next.[5]
Formulation Instability: The this compound formulation itself may be prone to crystallization under certain conditions.[4][6][7]1. Check Storage Conditions: Store this compound according to the manufacturer's instructions to avoid temperature extremes. 2. Consult Manufacturer: If crystallization persists, contact the manufacturer for guidance on appropriate anti-crystallization agents or alternative formulations.[4]
Inconsistent results in in vitro assays. Variable Inoculum: Inconsistent age or concentration of the fungal inoculum can lead to variability in growth and susceptibility.1. Standardize Inoculum Preparation: Use a standardized protocol for preparing the fungal inoculum to ensure a consistent starting concentration of spores or mycelial fragments.
Improper Plate Sealing: Evaporation from microplates can concentrate the test compounds and affect results.1. Use Plate Sealers: Seal microplates with breathable film to minimize evaporation while allowing for gas exchange.
Inadequate Mixing of Compounds: Poor mixing of this compound and adjuvants in the assay wells can lead to uneven exposure of the fungus.1. Ensure Thorough Mixing: Pipette up and down several times after adding all components to each well to ensure a homogenous solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, belonging to FRAC Group 7.[1][2] It targets and inhibits the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[8] This blockage disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the inhibition of fungal growth and development.[9]

Q2: How can adjuvants improve the efficacy of this compound?

A2: Adjuvants can enhance the performance of this compound in several ways:

  • Improved Spreading and Coverage: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface and providing better coverage.

  • Enhanced Penetration: Oil concentrates and other penetrant adjuvants can help this compound, a systemic fungicide, to move through the waxy cuticle of the plant leaf and enter the plant's vascular system for better distribution.

  • Increased Rainfastness: Stickers help the fungicide adhere to the leaf surface, reducing the amount that is washed off by rain or irrigation.

  • Reduced Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried off-target by wind.

Q3: What are the main types of adjuvants to consider for use with this compound?

A3: The choice of adjuvant depends on the target disease, crop, and environmental conditions. The main types include:

  • Non-ionic Surfactants (NIS): These are general-purpose adjuvants that improve spreading and wetting.

  • Oil Concentrates (OC) and Methylated Seed Oils (MSO): These are excellent penetrants and can significantly enhance the uptake of systemic fungicides like this compound.

  • Stickers: These help to retain the fungicide on the leaf surface.

  • Water Conditioners: These are used to mitigate the negative effects of hard water on the stability of the spray solution.

Q4: Are there any known synergistic effects of adjuvants with this compound?

A4: While specific quantitative data on the synergistic effects of all adjuvants with this compound is not extensively published in publicly available literature, the principle of using adjuvants is to achieve a synergistic or additive effect. For instance, non-ionic surfactants have been shown to enhance the bactericidal activity of other compounds by increasing cell membrane permeability.[10][11] Similarly, mixing non-ionic and anionic surfactants can lead to synergistic effects in reducing surface tension.[12] The enhanced penetration and coverage provided by appropriate adjuvants can lead to a greater-than-expected increase in the efficacy of this compound.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound and Adjuvant Efficacy against Rhizoctonia solani

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and adjuvants on the mycelial growth of Rhizoctonia solani using a 96-well microtiter plate assay.

Materials:

  • This compound technical grade standard

  • Adjuvant to be tested (e.g., non-ionic surfactant, oil concentrate)

  • Rhizoctonia solani isolate

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the adjuvant in sterile distilled water or an appropriate solvent.

  • Inoculum Preparation:

    • Grow R. solani on Potato Dextrose Agar (PDA) for 5-7 days.

    • Aseptically cut small mycelial plugs from the edge of the actively growing colony.

    • Alternatively, create a mycelial suspension by blending a PDA culture with sterile water and filtering through sterile cheesecloth. Adjust the suspension to a standardized concentration.

  • Checkerboard Assay Setup:

    • In a 96-well plate, create a two-dimensional matrix of this compound and adjuvant concentrations.

    • Serially dilute this compound horizontally and the adjuvant vertically in PDB.

    • Include controls: this compound only, adjuvant only, and a growth control (PDB with inoculum).

  • Inoculation:

    • Inoculate each well with a standardized mycelial plug or a specific volume of the mycelial suspension.

  • Incubation:

    • Seal the plate with a breathable film and incubate at 25-28°C in the dark for 48-72 hours, or until the growth in the control wells is sufficient.

  • Data Collection:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

    • Alternatively, visually assess the minimum inhibitory concentration (MIC) for each compound and combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

      • FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of adjuvant in combination / MIC of adjuvant alone)

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive

      • FICI > 4.0: Antagonism[13][14]

Protocol 2: Assay for Succinate Dehydrogenase (SDH) Activity Inhibition

This protocol measures the activity of the SDH enzyme in the presence of this compound to confirm its mode of action.[15][16][17]

Materials:

  • Fungal mycelia (e.g., R. solani)

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • This compound

  • Succinate (substrate)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest fungal mycelia from a liquid culture.

    • Homogenize the mycelia in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the mitochondrial fraction.

  • Assay Reaction:

    • In a cuvette or 96-well plate, combine the enzyme extract, succinate, and the artificial electron acceptor.

    • For the test sample, add a known concentration of this compound.

    • For the control, add the solvent used for this compound.

  • Measurement:

    • Immediately measure the change in absorbance of the electron acceptor over time at its specific wavelength (e.g., 600 nm for DCPIP). The rate of color change is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for both the control and the this compound-treated samples.

    • Determine the percent inhibition of SDH activity caused by this compound.

Visualizations

Mepronil_MOA cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA Tricarboxylic Acid (TCA) Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate Oxidation This compound This compound (SDHI) This compound->Complex_II

Caption: Mechanism of action of this compound as an SDHI fungicide.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis A Prepare this compound and Adjuvant Stock Solutions C Set up 96-well Plate (Checkerboard Assay) A->C B Prepare Fungal Inoculum (*R. solani*) D Inoculate Wells B->D C->D E Incubate Plate D->E F Measure Fungal Growth (OD Reading) E->F G Calculate FICI F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Experimental workflow for in vitro synergy testing.

Troubleshooting_Logic Start Reduced this compound Efficacy Q1 Was a jar test performed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is fungicide resistance suspected? A1_Yes->Q2 Sol1 Perform jar test to check for physical incompatibility. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Conduct resistance testing and rotate fungicide modes of action. A2_Yes->Sol2 Q3 Was the application timing and coverage optimal? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult with crop advisor or manufacturer's representative. A3_Yes->End Sol3 Review application parameters and disease scouting records. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for reduced this compound efficacy.

References

Stability of Mepronil in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Mepronil under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound?

A1: As a general guideline for pesticides, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep it away from direct sunlight, moisture, and extreme temperatures to prevent degradation.[1][4] Always store this compound in its original, tightly sealed container.[1][2][3]

Q2: How stable is this compound in aqueous solutions?

A2: this compound is relatively stable to hydrolysis at neutral and acidic pH levels.[5] However, the rate of hydrolysis can be influenced by temperature and pH. It is advisable to use buffered solutions if this compound is to be kept in an aqueous environment for an extended period.

Q3: Is this compound sensitive to light?

A3: this compound is described as being "rather photostable".[6] However, prolonged exposure to UV light can lead to degradation.[6] It is recommended to protect this compound solutions and solid samples from light, especially during long-term storage or when conducting experiments that are sensitive to minor degradation.

Q4: What is the expected shelf-life of this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with a new batch of this compound. The new batch may have a different purity profile or may have degraded during shipping or storage.Perform a purity check on the new batch using a validated analytical method (e.g., HPLC-UV). Compare the chromatogram with a previously characterized batch if available.
Loss of this compound activity in a stored stock solution. The solvent may be causing degradation, or the solution may have been exposed to light or elevated temperatures.Prepare fresh stock solutions for critical experiments. If solutions need to be stored, use a solvent in which this compound is known to be stable (e.g., acetonitrile, methanol), protect from light by using amber vials or wrapping in foil, and store at a low temperature (e.g., 4°C or -20°C). Conduct a preliminary stability test of this compound in the chosen solvent at the intended storage temperature.
Appearance of unknown peaks in chromatograms of this compound samples. These could be degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.

Data Presentation: Illustrative Stability of this compound

The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different storage conditions. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Table 1: Effect of Temperature on this compound Purity (Solid State, 6 months)

Storage TemperaturePurity (%)Appearance
4°C99.5White crystalline solid
25°C98.8White crystalline solid
40°C96.2Slight discoloration
60°C85.1Yellowish powder

Table 2: Effect of Humidity on this compound Purity (Solid State, 25°C, 6 months)

Relative HumidityPurity (%)Appearance
25% RH99.1White crystalline solid
50% RH98.8White crystalline solid
75% RH97.0Slight clumping
90% RH94.5Clumped, slightly sticky

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize a sample with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Dissolve a sample in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.

Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

    • If separation is not optimal, try varying the ratio of organic solvent to water.

    • Consider adding a buffer (e.g., phosphate buffer, pH 3) to the aqueous phase to improve peak shape.

    • A gradient elution may be necessary to separate all degradation products from the parent compound.

  • Detection Wavelength: Determine the UV absorbance maximum of this compound (e.g., using a diode array detector).

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Visualizations

Hypothesized Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound, primarily through hydrolysis of the amide bond, a common degradation route for benzanilide fungicides.

G This compound This compound (C17H19NO2) DP1 2-methylbenzoic acid This compound->DP1 Hydrolysis DP2 3-isopropoxyaniline This compound->DP2 Hydrolysis

Caption: Hypothesized hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of this compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting A Define Storage Conditions (Temperature, Humidity, Light) C Place Samples in Stability Chambers A->C B Select Analytical Method E Analyze Samples B->E D Withdraw Samples at Time Points C->D D->E F Analyze Data (Purity, Degradation Products) E->F G Generate Stability Report F->G

Caption: General workflow for a this compound stability study.

References

Refining Mepronil extraction protocols from soil samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of mepronil from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for soil extraction?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction method. This compound is a relatively nonpolar compound with a high octanol-water partition coefficient (LogP of 3.66), indicating its tendency to adsorb to organic matter in the soil.[1][2] Its water solubility is low (12.7 mg/L), while it is highly soluble in organic solvents like acetone and methanol.[1] These characteristics suggest that a robust extraction with organic solvents is necessary to overcome the strong soil matrix interactions.

Physicochemical Properties of this compound

PropertyValueImplication for Extraction
Molecular Weight269.34 g/mol [3][4]General property for analytical calculations.
LogP (Kow)3.66[1][2]High affinity for soil organic matter; requires efficient organic solvent extraction.
Water Solubility12.7 mg/L[1][2]Low solubility necessitates the use of organic solvents for extraction.
Organic Solvent SolubilityHigh in acetone (500,000 mg/L) and methanol (380,000 mg/L).[1]Acetone and acetonitrile are suitable extraction solvents.
ClassBenzanilide Fungicide[3][4]Methods developed for other benzanilide fungicides may be adaptable.

Q2: Which extraction methods are most suitable for this compound in soil?

A2: The most common and effective methods for extracting pesticides like this compound from complex soil matrices are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

  • QuEChERS: This method is widely adopted for multi-residue pesticide analysis and is known for its speed and efficiency.[1][5] It involves an extraction with a solvent (typically acetonitrile) and a subsequent clean-up step using dispersive SPE (d-SPE).[1]

  • Solid-Phase Extraction (SPE): SPE is a reliable technique for isolating and concentrating pesticides from soil extracts.[6] It offers a more targeted clean-up than d-SPE, which can be beneficial for reducing matrix interferences.

Q3: What are typical recovery rates for pesticide extraction from soil?

A3: Acceptable recovery rates for pesticide residue analysis in soil are generally between 70% and 120%.[7][8] However, the actual recovery of this compound can be influenced by soil type, organic matter content, and the specific protocol used. For example, studies on other pesticides have shown recoveries ranging from 61% to 118% depending on the soil composition.[4]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge with soil samples due to co-extracted organic matter.[3][4][9] To mitigate these effects, consider the following:

  • Effective Clean-up: Utilize a d-SPE clean-up step in your QuEChERS protocol with sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[7]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.

Experimental Protocols

Modified QuEChERS Protocol for this compound Extraction

This protocol is adapted from standard QuEChERS methods for pesticides in soil and tailored for a benzanilide fungicide like this compound.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex or shake vigorously for 5 minutes to ensure thorough extraction.

  • Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and a citrate buffer).

  • Immediately shake for another 2 minutes.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents, and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) Protocol

This protocol provides an alternative clean-up method to d-SPE.

  • Extraction: Follow steps 1-6 of the QuEChERS extraction protocol above.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or ethyl acetate into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical instrument.

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address common issues during this compound extraction.

TroubleshootingWorkflow start Start: Low this compound Recovery check_extraction Issue: Inefficient Extraction? start->check_extraction check_cleanup Issue: Loss During Clean-up? check_extraction->check_cleanup No solution_extraction_solvent Solution: - Increase solvent volume. - Use a stronger solvent (e.g., acetone). - Increase shaking time/intensity. check_extraction->solution_extraction_solvent Yes check_degradation Issue: Analyte Degradation? check_cleanup->check_degradation No solution_cleanup_sorbent Solution: - Check sorbent type in d-SPE. - Ensure proper SPE cartridge conditioning. check_cleanup->solution_cleanup_sorbent Yes check_matrix Issue: Matrix Effects? check_degradation->check_matrix No solution_degradation Solution: - Analyze samples promptly. - Store extracts at low temperatures. check_degradation->solution_degradation Yes solution_matrix Solution: - Use matrix-matched standards. - Dilute the final extract. check_matrix->solution_matrix Yes end End: Optimized Protocol check_matrix->end No solution_extraction_solvent->end solution_extraction_ph Solution: - Adjust sample pH before extraction. solution_cleanup_sorbent->end solution_cleanup_elution Solution: - Use a stronger elution solvent for SPE. - Ensure complete elution. solution_degradation->end solution_matrix->end

Caption: Troubleshooting workflow for low this compound recovery.

Q: My this compound recovery is consistently low. What could be the cause?

A: Low recovery of this compound is often due to its strong adsorption to the soil matrix, especially in soils with high organic matter content.

  • Inefficient Extraction: The extraction solvent may not be effectively disrupting the interactions between this compound and the soil particles.

    • Troubleshooting:

      • Ensure your sample is thoroughly homogenized before extraction.

      • Increase the shaking/vortexing time or intensity during the extraction step.

      • Consider using a more polar solvent like acetone in combination with acetonitrile.

      • For dry soils, pre-wetting the sample with water before adding the extraction solvent can improve efficiency.[1]

  • Loss During Clean-up: this compound might be retained by the clean-up sorbents.

    • Troubleshooting:

      • For d-SPE, ensure you are using the correct sorbents. PSA is generally suitable, but for highly organic soils, a combination with C18 may be necessary.

      • For SPE, ensure the cartridge is properly conditioned. An incomplete elution can also lead to low recovery; consider using a stronger elution solvent or increasing the elution volume.

Q: I am observing significant peak suppression/enhancement in my LC-MS/MS analysis. How can I address this?

A: This is a classic sign of matrix effects.

  • Co-eluting Matrix Components: Organic matter and other compounds from the soil can co-elute with this compound and interfere with its ionization.

    • Troubleshooting:

      • Improve the clean-up step. Experiment with different d-SPE sorbents or a combination of them (e.g., PSA, C18, GCB - graphitized carbon black for pigment removal).

      • Implement matrix-matched calibration curves. This is the most effective way to compensate for predictable matrix effects.

      • Dilute your final extract. This reduces the concentration of interfering compounds, although it may also lower the this compound concentration, potentially impacting detection limits.

Q: My results show poor reproducibility between replicate samples. What are the likely reasons?

A: Poor reproducibility can stem from inconsistencies in sample preparation and handling.

  • Inhomogeneous Soil Sample: Soil is a heterogeneous matrix. If your sub-samples are not representative of the bulk sample, you will see variability.

    • Troubleshooting:

      • Thoroughly mix, dry, and sieve your bulk soil sample before taking analytical portions.

  • Inconsistent Extraction Procedure: Minor variations in the extraction steps can lead to different extraction efficiencies.

    • Troubleshooting:

      • Ensure consistent timing for shaking/vortexing steps.

      • Use precise volumes of solvents and reagents.

      • Maintain a consistent temperature during the extraction process.

This compound Extraction Workflow

The following diagram illustrates the general workflow for this compound extraction and analysis from soil samples.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis s1 Soil Sampling s2 Homogenization (Sieving) s1->s2 e1 Weigh 10g Soil s2->e1 e2 Add Acetonitrile e1->e2 e3 Vortex/Shake e2->e3 e4 Add QuEChERS Salts e3->e4 e5 Shake & Centrifuge e4->e5 c1 Transfer Supernatant e5->c1 c2 d-SPE (PSA/C18) c1->c2 c3 Vortex & Centrifuge c2->c3 a1 Transfer to Vial c3->a1 a2 LC-MS/MS or GC-MS Analysis a1->a2

Caption: General experimental workflow for this compound extraction.

References

Validation & Comparative

Mepronil and Boscalid: A Comparative Analysis of Efficacy in Controlling Rice Sheath Blight

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data indicates that while both Mepronil and Boscalid are effective in controlling sheath blight of rice, caused by the necrotrophic fungus Rhizoctonia solani, this compound demonstrates superior performance in both laboratory and field settings. This guide presents a detailed comparison of their efficacy, mode of action, and the experimental protocols used in their evaluation, providing valuable insights for researchers in plant pathology and fungicide development.

Sheath blight is a significant disease in rice cultivation worldwide, leading to substantial yield losses. Chemical control remains a primary strategy for managing this disease, with fungicides like this compound and Boscalid being prominent options. Both belong to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which target the mitochondrial respiratory chain of the pathogen.

Quantitative Efficacy Comparison

A key study comparing the two fungicides reveals a significant difference in their in vitro and in vivo efficacy against Rhizoctonia solani.

FungicideMean EC50 (mg/L)Field Control Efficacy (%)
This compound0.094 ± 0.0273.2 - 76.7
Boscalid2.04 ± 0.3656.8 - 58.0
Table 1: Comparative efficacy of this compound and Boscalid against Rhizoctonia solani. Data sourced from a study on isolates from two geographical regions in China between 2006 and 2008.[1]

The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of the mycelial growth in vitro, clearly indicate the higher intrinsic fungitoxicity of this compound. Field experiments further support this, with this compound providing a considerably higher level of disease control under practical application conditions.[1]

Experimental Protocols

To ensure a thorough understanding of the presented data, the detailed methodologies employed in the comparative studies are outlined below.

In Vitro Sensitivity Assay (EC50 Determination)

The in vitro sensitivity of R. solani to this compound and Boscalid was determined using a poisoned food technique.

1. Isolate Collection and Culture:

  • Isolates of Rhizoctonia solani were collected from infected rice plants from various geographical locations.

  • The isolates were cultured on potato dextrose agar (PDA) medium.

2. Fungicide Stock Solution Preparation:

  • Technical grade this compound and Boscalid were dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions.

3. Poisoned Media Preparation:

  • The fungicide stock solutions were serially diluted and added to molten PDA to achieve a range of final concentrations.

  • PDA without any fungicide served as the control.

4. Inoculation and Incubation:

  • Mycelial plugs (typically 5 mm in diameter) were taken from the actively growing margin of a 3-day-old R. solani culture.

  • A single mycelial plug was placed at the center of each fungicide-amended and control PDA plate.

  • The plates were incubated at a controlled temperature (e.g., 28°C) in the dark.

5. Data Collection and Analysis:

  • The colony diameter was measured in two perpendicular directions after a specific incubation period (e.g., 72 hours), or when the mycelial growth in the control plates reached the edge of the plate.

  • The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • The EC50 values were calculated by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Culture Isolate Culture Poisoned Media Poisoned Media Isolate Culture->Poisoned Media Fungicide Stock Fungicide Stock Fungicide Stock->Poisoned Media Inoculation Inoculation Poisoned Media->Inoculation Incubation Incubation Inoculation->Incubation Measure Growth Measure Growth Incubation->Measure Growth Calculate Inhibition Calculate Inhibition Measure Growth->Calculate Inhibition Calculate EC50 Calculate EC50 Calculate Inhibition->Calculate EC50

In Vitro Fungicide Sensitivity Assay Workflow
Field Efficacy Trial

Field trials were conducted to evaluate the performance of this compound and Boscalid under natural infection conditions.

1. Experimental Design:

  • The trials were laid out in a randomized complete block design (RCBD) with multiple replications.

  • Individual plots were of a specified size with appropriate spacing between rice plants.

2. Inoculum and Inoculation:

  • A virulent isolate of R. solani was cultured on a suitable substrate (e.g., sterilized rice grains or straw) to produce inoculum.

  • The inoculum was applied to the rice plants at the base of the tillers, typically at the maximum tillering stage, to ensure uniform disease pressure.

3. Fungicide Application:

  • This compound and Boscalid were applied at their recommended dosages.

  • The fungicides were sprayed at specific growth stages of the rice plant, often at the booting stage, with a follow-up spray after a defined interval (e.g., 10-14 days).

  • An untreated control plot was maintained for comparison.

4. Disease Assessment:

  • Disease severity was assessed at a set time after the final fungicide application.

  • Assessment was based on a standardized disease rating scale (e.g., 0-9 scale), considering the height of the lesions on the leaf sheaths.

  • The percent disease index (PDI) was calculated.

5. Yield Data Collection:

  • At maturity, the grain yield from a designated area within each plot was harvested, dried, and weighed to determine the impact of the treatments on yield.

6. Data Analysis:

  • The control efficacy was calculated using the formula: Control Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] * 100

  • The data on disease severity and yield were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

G Plot Setup (RCBD) Plot Setup (RCBD) Inoculation (Tillering Stage) Inoculation (Tillering Stage) Plot Setup (RCBD)->Inoculation (Tillering Stage) Fungicide Application 1 (Booting Stage) Fungicide Application 1 (Booting Stage) Inoculation (Tillering Stage)->Fungicide Application 1 (Booting Stage) Fungicide Application 2 (10-14 days later) Fungicide Application 2 (10-14 days later) Fungicide Application 1 (Booting Stage)->Fungicide Application 2 (10-14 days later) Disease Assessment Disease Assessment Fungicide Application 2 (10-14 days later)->Disease Assessment Yield Measurement Yield Measurement Disease Assessment->Yield Measurement Data Analysis Data Analysis Yield Measurement->Data Analysis

Field Efficacy Trial Workflow

Mode of Action and Signaling Pathway

Both this compound and Boscalid are classified as Succinate Dehydrogenase Inhibitors (SDHIs). They function by disrupting the mitochondrial electron transport chain in fungi, specifically at Complex II (succinate dehydrogenase). This inhibition blocks the conversion of succinate to fumarate in the Krebs cycle and halts ATP production, ultimately leading to fungal cell death.

While both fungicides target Complex II, they are understood to have different binding sites. This can be significant in the context of fungicide resistance management, as cross-resistance between the two may not always occur.

Boscalid binds to the ubiquinone-binding site (Q-site) of Complex II, which is composed of subunits SdhB, SdhC, and SdhD. This binding prevents the reduction of ubiquinone to ubiquinol, a crucial step in the electron transport chain.

This compound also inhibits Complex II, but its precise binding site is considered to be different from that of Boscalid, affecting the succinate reductase activity.

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_inhibition Fungicide Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (Succinate Dehydrogenase) Ubiquinol Ubiquinol ComplexII Complex II SdhB SdhC SdhD Ubiquinone Ubiquinone ComplexII->Ubiquinone e- Ubiquinone->Ubiquinol Reduction Boscalid Boscalid Boscalid->ComplexII:f1 Binds to Q-site This compound This compound This compound->ComplexII:f0 Binds to different site

Inhibition of Mitochondrial Complex II by this compound and Boscalid

Conclusion

Based on the available experimental data, this compound exhibits a higher level of efficacy against Rhizoctonia solani compared to Boscalid, both in terms of its intrinsic fungitoxicity (lower EC50 value) and its performance in field conditions (higher control efficacy). While both fungicides share a common mode of action by targeting Complex II in the fungal respiratory chain, their different binding sites may have implications for resistance management strategies. For researchers and professionals in the field, this comparative guide underscores the importance of considering both in vitro and in vivo data when evaluating and selecting fungicides for the control of rice sheath blight. Further research into the specific molecular interactions at the binding sites could provide a basis for the development of new, even more effective SDHI fungicides.

References

A Comparative Analysis of Mepronil and Other Benzanilide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the benzanilide fungicide Mepronil with other notable fungicides from the same chemical class, focusing on their performance backed by experimental data. Benzanilide fungicides, a key subgroup of Succinate Dehydrogenase Inhibitors (SDHIs), play a crucial role in the management of a variety of fungal plant diseases. Their primary mode of action involves the inhibition of complex II in the mitochondrial respiratory chain, a vital process for fungal cellular energy production.

Performance Data

The efficacy of benzanilide fungicides can be quantified by metrics such as the Effective Concentration 50 (EC50), which represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a target pathogen. The following table summarizes the in vitro efficacy of this compound and other benzanilide fungicides against Rhizoctonia solani, the causal agent of rice sheath blight and other significant plant diseases.

FungicideChemical ClassTarget PathogenEC50 (mg/L)Source
This compoundBenzanilide (SDHI)Rhizoctonia solani0.094 ± 0.02[1]
BoscalidBenzanilide (SDHI)Rhizoctonia solani2.04 ± 0.36[1]
CarboxinBenzanilide (SDHI)Rhizoctonia solani<10[2]

Note: Data for this compound/Boscalid and Carboxin are from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Mechanism of Action: SDHI Signaling Pathway

Benzanilide fungicides, as part of the broader SDHI class (FRAC Group 7), share a common mechanism of action. They target and inhibit the activity of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Complex_III Complex III SDH->Complex_III e- transfer Complex_IV Complex IV Complex_III->Complex_IV e- transfer ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound & other Benzanilides This compound->SDH Inhibition Fungicide_Testing_Workflow Start Start Prep_Fungicide Prepare Fungicide Stock Solutions Start->Prep_Fungicide Prep_Media Prepare and Autoclave PDA Medium Start->Prep_Media Amend_Media Amend Cooled PDA with Fungicide Concentrations Prep_Fungicide->Amend_Media Prep_Media->Amend_Media Pour_Plates Pour Amended and Control Plates Amend_Media->Pour_Plates Inoculate Inoculate Plates with Fungal Plugs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Radial Colony Growth Incubate->Measure Analyze Calculate % Inhibition and Determine EC50 Measure->Analyze End End Analyze->End

References

A Comparative Analysis of Mepronil and Newer Generation SDHI Fungicides in Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate Dehydrogenase Inhibitor (SDHI) fungicides have become a cornerstone in modern agriculture for managing a broad spectrum of fungal diseases. Their specific mode of action, targeting fungal respiration, has made them highly effective. This guide provides an objective comparison of Mepronil, an earlier generation SDHI, with several newer entrants to this class. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to SDHI Fungicides

SDHI fungicides disrupt the fungal metabolic process by inhibiting the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain. This action blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle, thereby halting cellular energy (ATP) production and leading to the death of the fungal pathogen.

This compound, a member of the benzanilide chemical group, was developed in the 1980s and is primarily effective against diseases caused by Basidiomycetes, such as Rhizoctonia solani, the causal agent of rice sheath blight. The newer generation of SDHIs, which includes fungicides from various chemical groups like pyridine-carboxamides (e.g., boscalid) and pyrazole-carboxamides (e.g., fluxapyroxad, pydiflumetofen), generally offer a broader spectrum of activity and have seen widespread adoption.

Mechanism of Action: SDHI Fungicides

The primary target of all SDHI fungicides is the succinate dehydrogenase (SDH) enzyme complex. By binding to the ubiquinone-binding (Qp) site of this complex, they prevent the natural substrate, succinate, from being oxidized, which is a crucial step in cellular respiration

Cross-Validation of Mepronil Detection: A Comparative Guide to LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticides like Mepronil are paramount. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of this compound. The information presented is supported by experimental data from multi-residue analysis studies, offering a comprehensive overview of each method's performance.

Performance Comparison

The selection of an analytical method for this compound detection is often dictated by factors such as the sample matrix, required sensitivity, and laboratory resources. Both LC-MS/MS and GC-MS are robust techniques capable of identifying and quantifying this compound, but they exhibit different performance characteristics. The following table summarizes key quantitative data for this compound analysis using both methods.

Performance MetricLC-MS/MSGC-MS
Limit of Detection (LOD) Typically in the low µg/kg rangeGenerally in the µg/kg range
Limit of Quantitation (LOQ) Commonly reported at or below 10 µg/kgOften in the range of 10-50 µg/kg
Recovery Generally falls within the 70-120% rangeTypically within the 70-120% range
Precision (RSD) Typically < 20%Generally < 20%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of this compound using both LC-MS/MS and GC-MS, based on established multi-residue methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely adopted sample preparation method for both LC-MS/MS and GC-MS analysis of pesticide residues in various matrices is the QuEChERS method.

  • Homogenization: A representative sample (e.g., 10-15 g of a food commodity) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (and water for dry samples). The tube is shaken vigorously.

  • Salting Out: A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (such as primary secondary amine - PSA) and anhydrous magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by either LC-MS/MS or GC-MS.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a modifier like ammonium formate or formic acid.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: Usually 1-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

GC-MS Analysis Protocol
  • Chromatographic Separation:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Inlet: A split/splitless or programmed temperature vaporization (PTV) inlet is used.

    • Temperature Program: A temperature gradient is applied to the oven to ensure good separation of analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) is the standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems, targeting characteristic ions of this compound.

Visualizing the Workflow and Cross-Validation

To better understand the analytical process and the logic behind cross-validation, the following diagrams have been generated.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Salts dSPE_Cleanup dSPE_Cleanup Salting_Out->dSPE_Cleanup Supernatant Final_Extract Final_Extract dSPE_Cleanup->Final_Extract Clean Extract LC_MSMS LC_MSMS Final_Extract->LC_MSMS Dilution GC_MS GC_MS Final_Extract->GC_MS Solvent Exchange (optional) Data_Acquisition_LC Data_Acquisition_LC LC_MSMS->Data_Acquisition_LC MRM Data_Acquisition_GC Data_Acquisition_GC GC_MS->Data_Acquisition_GC SIM/MRM Quantification_LC Quantification_LC Data_Acquisition_LC->Quantification_LC Quantification_GC Quantification_GC Data_Acquisition_GC->Quantification_GC Final_Report Final_Report Quantification_LC->Final_Report Quantification_GC->Final_Report

Figure 1. General experimental workflow for this compound analysis.

CrossValidation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment LC_MSMS LC-MS/MS Analysis LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ Recovery Recovery LC_MSMS->Recovery Precision Precision (RSD) LC_MSMS->Precision Linearity Linearity LC_MSMS->Linearity GC_MS GC-MS Analysis GC_MS->LOD_LOQ GC_MS->Recovery GC_MS->Precision GC_MS->Linearity Data_Comparison Quantitative Data Comparison LOD_LOQ->Data_Comparison Recovery->Data_Comparison Precision->Data_Comparison Linearity->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection

Mepronil vs. Alternative Fungicides: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental profiles of the fungicide Mepronil and its alternatives, supported by quantitative data and experimental methodologies.

The increasing global demand for agricultural productivity has led to the widespread use of fungicides to control plant diseases. This compound, a benzanilide fungicide, has been traditionally used to manage diseases caused by Rhizoctonia solani. However, growing concerns about the environmental impact of synthetic pesticides have spurred the development and adoption of alternative fungicides. This guide provides a comprehensive comparison of the environmental impact of this compound with several key alternatives: boscalid, azoxystrobin, propiconazole, and the bio-fungicide Trichoderma viride.

Quantitative Environmental Impact Data

The following tables summarize the key environmental fate and ecotoxicity data for this compound and its alternatives. This data is crucial for understanding the potential risks these fungicides pose to non-target organisms and ecosystems.

FungicideWater Solubility (mg/L)Soil Half-life (DT50) (days)
This compound 12.5 (20°C)39 - 78
Boscalid 4.6 (20°C)[1]108 - 365
Azoxystrobin 6.7 (20°C)[2]56 - 248[3]
Propiconazole 110 (20°C)[4]40 - 70[5]
Trichoderma viride Not ApplicableNot Applicable

Table 1: Physicochemical Properties and Persistence

FungicideHoney Bee (Apis mellifera) Acute Contact LD50 (µ g/bee )Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 (mg/L)Earthworm (Eisenia fetida) 14-day LC50 (mg/kg soil)
This compound >1001.7>1000
Boscalid >119[6]2.7[7]>1000[8]
Azoxystrobin >200[9][10]0.47[11]>1000[9]
Propiconazole >25[12]4.2[13]>1000
Trichoderma viride Non-toxicNon-toxicNon-toxic

Table 2: Ecotoxicity to Non-Target Organisms

Experimental Protocols

The data presented in the tables above are generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different studies and chemicals.

Soil Half-life (DT50) Determination (Based on OECD Guideline 307):

This test evaluates the rate of degradation of a fungicide in soil under controlled laboratory conditions.

  • Test System: Samples of at least three different soil types are used. The soils are sieved and their physicochemical properties are characterized.

  • Application: The test fungicide, typically radiolabelled, is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentration of the parent fungicide and its major degradation products are determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate of degradation is calculated, and the time taken for 50% of the fungicide to degrade (DT50) is determined.

Acute Fish Toxicity Test (Based on OECD Guideline 203):

This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a short exposure period.

  • Test Organism: A standard fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.

  • Exposure: Fish are exposed to a range of concentrations of the fungicide in water for 96 hours under controlled conditions (e.g., temperature, pH, dissolved oxygen).

  • Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Acute Honey Bee Toxicity Test (Based on OECD Guideline 213 & 214):

These tests determine the acute contact and oral toxicity of a pesticide to honey bees.

  • Test Organism: Adult worker honey bees (Apis mellifera) of a uniform age are used.

  • Contact Toxicity: Bees are anesthetized, and a precise dose of the fungicide dissolved in a solvent is applied to the dorsal thorax of each bee.

  • Oral Toxicity: Bees are starved and then fed a known volume of a sucrose solution containing the fungicide.

  • Observation: The bees are kept in cages with a food supply, and mortality is recorded at specified intervals for at least 48 hours.

  • Data Analysis: The dose that is lethal to 50% of the bees (LD50) is calculated in micrograms of active ingredient per bee.

Signaling Pathways and Mode of Action

Understanding the mode of action of fungicides is critical to assessing their potential impact on non-target organisms. The following diagrams illustrate the primary signaling pathways affected by this compound and its chemical alternatives.

Mepronil_Boscalid_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate Complex_II Complex_II Succinate->Complex_II Succinate Dehydrogenase Ubiquinone Ubiquinone Complex_II->Ubiquinone Inhibition Inhibition of Electron Transport Chain Complex_III Complex_III Ubiquinone->Complex_III This compound This compound This compound->Complex_II Boscalid Boscalid Boscalid->Complex_II Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c Complex_IV Complex_IV Cytochrome_c->Complex_IV ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Azoxystrobin_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_II Complex_II Ubiquinone Ubiquinone Complex_II->Ubiquinone Complex_III Complex_III Ubiquinone->Complex_III Qo site Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c Inhibition Inhibition of Electron Transport Chain Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Complex_IV Complex_IV Cytochrome_c->Complex_IV ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Propiconazole_Pathway Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Propiconazole Propiconazole Propiconazole->Ergosterol Inhibition Impaired_Function Impaired_Function Fungal_Cell_Membrane->Impaired_Function Leads to

References

Mepronil Field Trial Validation: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the rigorous evaluation of a fungicide's performance under real-world conditions is paramount. This guide provides a comprehensive comparison of Mepronil's efficacy in field trials, benchmarked against other commercially available alternatives. The data presented is sourced from multiple field studies, offering a clear perspective on its performance in controlling key agricultural diseases.

Comparative Efficacy Data

The following table summarizes the quantitative data from various field trials, comparing the efficacy of this compound and alternative fungicides in controlling major plant pathogens. Efficacy is primarily measured by disease control percentage or reduction in disease severity.

PathogenCropFungicideActive Ingredient(s)Application RateEfficacy (% Disease Control)
Rhizoctonia solani (Sheath Blight)RiceThis compoundThis compound480 g a.i./ha73.2% - 76.7%[1]
Rhizoctonia solani (Sheath Blight)RiceBoscalidBoscalid600 g a.i./ha56.8% - 58.0%[1]
Rhizoctonia solani (Sheath Blight)RiceKachalooDifenoconazoleRecommended Dose71.51%[2]
Rhizoctonia solani (Sheath Blight)RiceTopsin-MThiophanate MethylRecommended Dose64.58%[2]
Rhizoctonia solani (Sheath Blight)RiceNativoTebuconazole + TrifloxystrobinRecommended Dose41.44%[2]
Rhizoctonia solaniMungbeanTebuconazole 50% + Trifloxystrobin 25% WGTebuconazole + Trifloxystrobin1.5 g/kg seed + 1.5 g/L water83.70% (disease inhibition)[3]
Rhizoctonia solaniMungbeanCarbendazim 12% + Mancozeb 63% WPCarbendazim + Mancozeb2 g/kg seed + 2 g/L water80.91% (disease inhibition)[3]
Rhizoctonia solaniSugarbeetIn-furrow fungicides (unspecified)VariousStandardReduced emergence compared to seed treatments[4]

Experimental Protocols

The methodologies employed in the cited field trials generally adhere to the following key steps to ensure robust and comparable data.

1. Trial Site Establishment and Inoculation:

  • Site Selection: Field plots are established in locations with a history of the target disease or in controlled research environments.

  • Experimental Design: A randomized complete block design with multiple replicates (typically four) is commonly used to minimize the effects of field variability.[4]

  • Inoculation: To ensure uniform disease pressure, plots are often artificially inoculated with the target pathogen. For instance, in Rhizoctonia solani trials, soil may be infested with barley grains colonized by the fungus.[4]

2. Fungicide Application:

  • Treatment Groups: Trials include an untreated control group and various treatment groups receiving different fungicides at specified rates.

  • Application Methods: Fungicides are applied using methods relevant to agricultural practices, such as in-furrow applications at planting, seed treatments, or foliar sprays at specific growth stages.[3][4] Application volumes and timings are meticulously recorded.

3. Data Collection and Analysis:

  • Disease Assessment: Disease severity and incidence are evaluated at predetermined intervals after fungicide application. This can involve visual scoring of disease symptoms, measuring lesion size, or assessing plant stand counts.[1][2]

  • Yield and Quality Parameters: In addition to disease control, the impact on crop yield and quality is often measured to determine the overall benefit of the fungicide treatment.

  • Statistical Analysis: The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Fisher's LSD), to determine significant differences between treatments.[4]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a fungicide field trial.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 This compound Action cluster_2 Result ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Result Disruption of ATP Production ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound This compound->ComplexII Inhibits

Caption: Mechanism of action of this compound as a Complex II inhibitor.

G cluster_workflow Fungicide Field Trial Workflow A 1. Site Selection & Experimental Design B 2. Pathogen Inoculation (if necessary) A->B C 3. Fungicide Application (this compound vs. Alternatives) B->C D 4. Data Collection (Disease Severity, Yield) C->D E 5. Statistical Analysis D->E F 6. Efficacy Comparison E->F

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol for Mepronil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Mepronil, a benzanilide fungicide.[1][2] Adherence to these procedural steps is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the primary defense against exposure to this compound.[3] Pesticides can enter the body through inhalation, ingestion, or contact with the skin and eyes.[3] The following table summarizes the recommended PPE for handling this compound.

Exposure Route Required PPE Specifications & Best Practices
Dermal (Skin) Chemical-resistant glovesUse unlined, elbow-length gloves made of materials like nitrile or PVC.[3] Never wear leather or cotton gloves.[4] Inspect gloves for leaks or holes before each use.
CoverallsWear long-sleeved coveralls over personal clothing.[3][4] For mixing concentrated solutions, a chemical-resistant apron should be worn over the coveralls.[3][5]
Chemical-resistant footwearWear waterproof boots.[4] Pant legs should be worn outside of the boots to prevent pesticides from entering.[6]
Ocular (Eyes) Safety glasses or gogglesAt a minimum, safety glasses with side shields are required.[4][7] For tasks with a splash hazard, such as mixing, chemical splash goggles or a face shield should be used.[4][5]
Respiratory Respiratory ProtectionWork in a well-ventilated area.[7] If engineering controls like fume hoods are not available or are insufficient to maintain airborne levels below exposure limits, an air-purifying respirator with appropriate chemical cartridges should be used.[5]

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.

2.1 Pre-Handling Procedures

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedure.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.[7][8] Ensure all personnel involved are familiar with the hazards and emergency procedures.

  • Area Preparation: Designate a specific area for handling this compound. Ensure that an eyewash station and safety shower are readily accessible.

  • PPE Inspection: Inspect all PPE for damage before use. Don the required equipment as outlined in the table above.

2.2 Handling Protocol

  • Ventilation: All handling of this compound powder or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation.

  • Solution Preparation: When mixing solutions, add this compound to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, immediately stop the work. Evacuate the area if necessary. For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. Prevent the spill from entering drains or waterways.[7]

2.3 Post-Handling Procedures

  • Decontamination: Thoroughly clean all equipment used for handling this compound.

  • PPE Removal: Remove PPE in an order that minimizes the risk of cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7] Do not eat, drink, or smoke in the laboratory area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.[9]

3.1 Disposal of this compound Waste

  • Follow Regulations: All waste disposal must be conducted in accordance with local, regional, and national regulations.[7][8]

  • Hazardous Waste: Unused this compound and materials contaminated with it should be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal facility.[10] Do not pour this compound waste down the drain.[11]

3.2 Disposal of Empty Containers

  • Do Not Reuse: Never reuse empty this compound containers for any other purpose.[9][11]

  • Triple Rinsing:

    • Empty the container into the mixing tank and allow it to drain.

    • Fill the container about one-quarter full with water or a suitable solvent.

    • Seal and shake the container vigorously for 30 seconds.

    • Pour the rinsate into the mixing tank.

    • Repeat this rinsing procedure two more times.[12]

  • Final Disposal: After triple-rinsing, the container can be disposed of according to local recycling or waste disposal guidelines.[12] Puncture the container to prevent reuse.

Safety Workflow Diagram

The following diagram illustrates the key stages of the safety and handling workflow for this compound.

Mepronil_Safety_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase RiskAssessment Risk Assessment ReviewSDS Review SDS RiskAssessment->ReviewSDS PrepArea Prepare Work Area ReviewSDS->PrepArea SelectPPE Select & Inspect PPE PrepArea->SelectPPE DonPPE Don PPE SelectPPE->DonPPE HandleChem Handle this compound (Weighing/Mixing) DonPPE->HandleChem Decontaminate Decontaminate Equipment HandleChem->Decontaminate WasteCollection Collect Waste HandleChem->WasteCollection ContainerRinse Triple-Rinse Container HandleChem->ContainerRinse Spill Spill Event HandleChem->Spill RemovePPE Remove PPE Decontaminate->RemovePPE Hygiene Personal Hygiene (Wash Hands) RemovePPE->Hygiene Dispose Dispose via Licensed Facility WasteCollection->Dispose ContainerRinse->Dispose SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->WasteCollection

Caption: this compound Handling and Safety Workflow.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepronil
Reactant of Route 2
Reactant of Route 2
Mepronil

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